molecular formula C10H8ClNO B1430518 7-Chloro-8-methoxyquinoline CAS No. 36748-98-8

7-Chloro-8-methoxyquinoline

Cat. No.: B1430518
CAS No.: 36748-98-8
M. Wt: 193.63 g/mol
InChI Key: ZFTMTIVCKWFDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methoxyquinoline is a synthetic quinoline derivative available as a high-purity chemical reagent for research and development purposes. This compound features a quinoline core structure substituted with chloro and methoxy functional groups at the 7 and 8 positions, respectively. This specific substitution pattern makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Research Context and Potential Applications: While specific biological activity data for this compound is limited in the public domain, its core structure is closely related to the well-documented 8-hydroxyquinoline scaffold. The 8-hydroxyquinoline framework is recognized in scientific literature as a "privileged structure" with a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral effects . The modification of the 8-hydroxy group to a methoxy group, as in this compound, is a common strategy in medicinal chemistry to explore new derivatives with optimized properties, such as altered lipophilicity, metabolic stability, and binding affinity to biological targets . Primary Research Use: This compound is primarily used as a key chemical building block or synthetic intermediate . Researchers utilize it to create more complex molecules for various investigative programs, particularly in drug discovery and the development of functional materials. Its potential research applications are derived from the known activities of its structural analogs: Pharmaceutical Intermediates: It can serve as a precursor in the synthesis of potential therapeutic agents. Quinoline-based molecules are investigated as anticancer agents, with some derivatives known to function by chelating essential metal ions or inducing apoptosis in cancer cells . Antimicrobial Research: Halogenated and methoxy-substituted quinolines are frequently explored for their efficacy against bacterial and fungal pathogens, making this compound a candidate for developing new anti-infective agents . Handling and Usage: This product is intended for use by qualified laboratory personnel only. It is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTMTIVCKWFDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and antifungal applications.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, a critical aspect of modern drug discovery. 7-Chloro-8-methoxyquinoline is a distinct derivative within this class, possessing a unique substitution pattern that modulates its electronic and steric characteristics.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. Understanding these properties is paramount for designing synthetic routes, developing robust analytical methods, formulating drug products, and predicting in vivo behavior. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and draws reasoned comparisons to closely related structural analogs to provide a holistic and scientifically grounded overview.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic compound built upon a quinoline core, substituted with a chlorine atom at the C7 position and a methoxy group at the C8 position.

Caption: 2D Chemical Structure of this compound.

The table below summarizes the key molecular identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 36748-98-8[3]
Molecular Formula C₁₀H₈ClNOCalculated
Molecular Weight 193.63 g/mol Calculated
Canonical SMILES COC1=C(C=CC2=C1N=CC=C2)Cl-
InChI Key FVPCRBOBFEWIRU-UHFFFAOYSA-N-

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for predicting solubility, membrane permeability, and formulation characteristics.

PropertyPredicted/Comparative ValueRationale & Commentary
Physical State Solid at STPAromatic heterocyclic compounds of this molecular weight are typically crystalline solids.
Melting Point Not Experimentally DeterminedExpected to be higher than its analogs, 8-methoxyquinoline (m.p. 49.5 °C), due to the addition of a heavy atom (Cl) and increased intermolecular forces.
Boiling Point > 300 °C (Predicted)The predicted boiling point for the isomeric 4-chloro-7-methoxyquinoline is ~300 °C. High boiling points are characteristic of quinoline derivatives.[4]
Aqueous Solubility Poorly SolubleThe parent compound, 8-hydroxyquinoline, has moderate aqueous solubility, while 8-methoxyquinoline is only slightly soluble. The replacement of a hydroxyl group with a more nonpolar methoxy group, combined with the hydrophobic chlorine atom, will significantly decrease water solubility.
Organic Solubility SolubleExpected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, methanol, and ethyl acetate.
pKa (Basicity) ~3.5 - 4.5 (Predicted)The quinoline nitrogen atom is basic. The predicted pKa of the related 8-methoxyquinoline is 3.28. The electron-withdrawing nature of the chlorine at C7 will slightly decrease the basicity of the nitrogen, resulting in a pKa in this estimated range. This makes it a weak base, capable of forming salts with strong acids.
Lipophilicity (XLogP3) ~3.0 - 3.5 (Estimated)The structural analog 7-chloro-8-hydroxyquinoline has a computed XLogP3 of 2.5.[5] Methylation of the hydroxyl group to a methoxy ether typically increases the LogP value by 0.5-1.0 units, suggesting a higher lipophilicity, which is a key factor in predicting membrane permeability.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of a compound in a research and development setting. A multi-technique approach is standard practice.

Predicted Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A sharp singlet, integrating to three protons, should appear in the upfield region of the aromatic spectrum (approximately 3.9-4.2 ppm), corresponding to the methoxy (-OCH₃) group.

    • ¹³C NMR : The spectrum will display ten unique signals for each carbon atom in the molecule. The methoxy carbon will have a characteristic signal around 55-60 ppm. The remaining nine signals will be in the aromatic region (110-160 ppm).

  • Mass Spectrometry (MS) :

    • The key diagnostic feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed: a peak for [M]⁺ at m/z 193 and a peak for [M+2]⁺ at m/z 195, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

  • UV-Visible Spectroscopy :

    • As a substituted quinoline, the compound is expected to be a strong chromophore, absorbing UV radiation. The spectrum will likely exhibit multiple absorption bands characteristic of the π-π* transitions within the aromatic system.

Standard Analytical Workflow

The validation of a newly synthesized batch of this compound requires a systematic workflow to ensure its identity and purity meet the stringent standards for research and preclinical development.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis synthesis Chemical Synthesis (e.g., Skraup Reaction) workup Aqueous Workup & Extraction synthesis->workup Crude Product purify Purification (Flash Chromatography or Recrystallization) workup->purify Impure Solid structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) purify->structure Purified Compound purity Purity Assessment (HPLC-UV/MS, >95%) structure->purity Confirmed Structure final Qualified Material for Biological Screening purity->final Verified Purity

Caption: A self-validating workflow for the synthesis and analysis of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of a synthesized sample. The principle relies on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a this compound sample, expressed as a percentage of the total peak area.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Sample Diluent: 50:50 Acetonitrile/Water

  • HPLC-grade solvents and reagents

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.

  • Instrument Setup:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 254 nm (or an absorption maximum determined by a UV scan).

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 5 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 20.0 | 95 | 5 |

  • Analysis: Inject a blank (diluent) to establish a baseline, followed by the sample injection.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Self-Validation Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical. A successful method will show good separation between the main peak and any impurity peaks.

Synthesis and Reactivity

Plausible Synthetic Route

The synthesis of substituted quinolines is well-established in organic chemistry. A plausible and efficient method to prepare this compound would be an adaptation of the Skraup synthesis . This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.

A potential route could start from 3-chloro-2-methoxyaniline . Reacting this precursor with acrolein (which can be formed in situ from glycerol) in the presence of a strong acid and an oxidizing agent like nitrobenzene would yield the target molecule. This approach is analogous to the documented synthesis of the related 7-chloro-8-methylquinoline from 2-methyl-3-chloroaniline and acrolein.[6]

G start 3-Chloro-2-methoxyaniline + Glycerol reaction Skraup-Doebner-von Miller Reaction (Cyclization) start->reaction reagents H₂SO₄ (Acid Catalyst) Nitrobenzene (Oxidizing Agent) reagents->reaction product This compound reaction->product

Caption: Conceptual flowchart for the synthesis of this compound.

Chemical Reactivity
  • Basicity of Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form quinolinium salts. This is a key feature for creating water-soluble salt forms of drug candidates.

  • Aromatic Ring Reactivity: The quinoline ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing chloro- and methoxy- groups.

  • Methoxy Group: The 8-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 7-chloro-8-hydroxyquinoline, a well-known metal-chelating agent.[5]

Applications in Research and Drug Development

While this compound is not itself an established drug, its structural motif is highly relevant in medicinal chemistry. Its primary value lies in its role as a versatile chemical scaffold and synthetic intermediate .

  • Precursor for Bioactive Molecules: Its structure is a key building block for more complex molecules. The quinoline core is present in numerous antimalarial drugs and kinase inhibitors used in oncology.[7]

  • Scaffold for Library Synthesis: In drug discovery, the 7-chloro position can be functionalized via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for biological screening.

  • Precursor to Chelating Agents: As mentioned, cleavage of the methyl ether reveals the 8-hydroxyquinoline moiety. 8-Hydroxyquinolines are potent chelators of metal ions and have been investigated for their potential to modulate metal-dependent biological processes and for their antimicrobial and neuroprotective properties.[1][2]

Conclusion

This compound is a strategically important heterocyclic compound whose value is derived from its unique combination of electronic and steric properties. While direct experimental data remains to be fully cataloged, a robust understanding of its physicochemical characteristics can be confidently inferred from established chemical principles and comparison with its close structural analogs. Its predicted low aqueous solubility, moderate lipophilicity, and weak basicity are critical parameters for any researcher working with this molecule. As a synthetic intermediate, it provides a versatile platform for accessing novel chemical entities with potential therapeutic applications, particularly in oncology and infectious diseases. The analytical workflows and predictive data presented in this guide offer a solid foundation for its synthesis, characterization, and utilization in advanced research and drug development programs.

References

  • PubChem. 7-Chloroquinoline | C9H6ClN | CID 521963. Available from: [Link]

  • PubChem. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. Available from: [Link]

  • Severinsen, R. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available from: [Link]

  • Google Patents. CN111377859A - Preparation method of 7-chloro-8-methylquinoline.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • ATB. 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

Sources

The Pharmacological Versatility of Quinoline Scaffolds: From Antimalarial Agents to Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry.[1] Historically anchored by the success of quinine and chloroquine in malaria eradication, this bicyclic system has evolved into a cornerstone for modern oncology and antimicrobial research. Its planar architecture allows for DNA intercalation, while its electronic tunability enables precise targeting of ATP-binding pockets in kinases such as c-Met, EGFR, and PI3K. This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols defining the current landscape of quinoline therapeutics.

Structural Activity Relationship (SAR) Landscape

The biological efficacy of quinoline derivatives is dictated by substitution patterns that modulate lipophilicity, basicity, and steric fit within target binding sites.

Key SAR Principles
  • Position 4 (C4): Critical for kinase affinity.[1] Introduction of anilino or phenoxy groups here creates the "hinge binder" motif essential for ATP-competitive inhibition (e.g., Cabozantinib, Bosutinib).[1]

  • Position 6 & 7 (C6/C7): Solubilizing groups (e.g., methoxy, piperazine) placed here improve pharmacokinetics and can form secondary hydrogen bonds with solvent-exposed residues in the kinase cleft.[1]

  • Position 8 (C8): In antimicrobial applications, hydroxyl substitution (8-hydroxyquinoline) is vital for metal chelation, disrupting bacterial metalloenzymes.[1]

  • Nitrogen (N1): The pyridine nitrogen acts as a hydrogen bond acceptor, often anchoring the molecule to the kinase hinge region (e.g., Met1160 in c-Met).[1]

Visualization: Quinoline SAR Map

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos4 Position C4 (Anilino/Phenoxy) Quinoline->Pos4 Pos67 Positions C6/C7 (Solubilizing Groups) Quinoline->Pos67 Pos8 Position C8 (Chelation/Halogen) Quinoline->Pos8 PosN1 Nitrogen N1 (H-Bond Acceptor) Quinoline->PosN1 Kinase Kinase Inhibition (c-Met, EGFR, VEGFR) Pos4->Kinase ATP Hinge Binding Malaria Heme Polymerization Inhibition Pos4->Malaria Heme Stacking Pos67->Kinase PK Properties Bacteria Metal Chelation (Metalloenzymes) Pos8->Bacteria Metal Binding PosN1->Kinase H-Bond to Val/Met

Figure 1: Functional mapping of the quinoline scaffold showing how specific substitution sites drive distinct biological activities.[1]

Therapeutic Core 1: Oncology (Kinase Inhibition)

Quinoline derivatives have achieved FDA approval primarily as multi-kinase inhibitors.[1] The planar ring system mimics the adenine moiety of ATP, allowing these molecules to occupy the catalytic cleft of tyrosine kinases.

Mechanism: Dual EGFR/c-Met Inhibition

Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises via c-Met amplification.[1][2][3] Quinoline hybrids have been engineered to dual-target these pathways.[1]

  • c-Met Targeting: 4-phenoxyquinoline derivatives (e.g., Cabozantinib, Foretinib) bind to the c-Met kinase domain.[1] The quinoline nitrogen H-bonds with Met1160 , while the 4-phenoxy group extends into the hydrophobic pocket.[3]

  • EGFR Targeting: 4-anilinoquinoline-3-carbonitriles (e.g., Pelitinib, Neratinib) form irreversible covalent bonds with Cys797 (or Cys773) in the ATP binding pocket, overcoming T790M resistance mutations.[1]

Table 1: Key Quinoline-Based Anticancer Agents

DrugTarget(s)Structural ClassClinical Status
Cabozantinib c-Met, VEGFR2, RET4-PhenoxyquinolineFDA Approved (RCC, HCC)
Neratinib EGFR, HER24-AnilinoquinolineFDA Approved (Breast Cancer)
Foretinib c-Met, VEGFR4-PhenoxyquinolineClinical Trials
Omipalisib PI3K, mTORQuinoline-sulfonamidePhase I

Therapeutic Core 2: Infectious Diseases (Malaria)

Despite the rise of resistance, the quinoline scaffold remains the gold standard for understanding antimalarial pharmacophores.

Mechanism: Heme Detoxification Blockade

Plasmodium falciparum degrades hemoglobin in its acidic food vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[4][5][6][7] The parasite detoxifies heme by polymerizing it into inert hemozoin crystals.

  • Action: Quinolines (e.g., Chloroquine, Mefloquine) accumulate in the food vacuole via pH trapping.

  • Binding: The planar quinoline ring engages in

    
    -
    
    
    
    stacking with the porphyrin ring of free heme.
  • Result: This complex caps the growing hemozoin polymer, preventing further sequestration.[5][6][7] The accumulation of free heme/drug-heme complexes induces lipid peroxidation and membrane lysis, killing the parasite.

Visualization: Antimalarial Mechanism

HemeMechanism Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex (Capping Agent) FreeHeme->Complex Pi-Pi Stacking Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation Quinoline Quinoline Drug (Chloroquine/Mefloquine) Quinoline->Complex pH Trapping Complex->Hemozoin Blocks Growth

Figure 2: Mechanism of action for antimalarial quinolines disrupting heme detoxification.[1]

Experimental Protocols

Reliable validation of biological activity requires robust, reproducible assays. Below are the industry-standard protocols for cytotoxicity and heme polymerization inhibition.

Protocol A: Heme Polymerization Inhibition Assay

Purpose: To determine if a quinoline derivative inhibits the formation of hemozoin (synthetic


-hematin).[1][4]
Reagents:  Hemin chloride, Tween 20 (initiator), 1M Acetate buffer (pH 4.8), DMSO.[1]
  • Preparation: Dissolve hemin chloride in DMSO to create a 50

    
    M stock.
    
  • Incubation: In a 96-well plate, mix:

    • 90

      
      L Hemin solution (freshly buffered in acetate buffer).
      
    • 10

      
      L Test compound (various concentrations).[1]
      
    • Add Tween 20 (final conc.[1][8] 0.012 g/L) to initiate crystallization.[1]

  • Reaction: Incubate at 37°C for 4-24 hours.

  • Quantification:

    • Dissolve unpolymerized heme using a mild alkaline solution (if necessary for specific readout) or measure turbidity directly.[1]

    • Read absorbance at 405 nm (free heme) or 630 nm (turbidity of polymer).[1]

    • Control: Chloroquine (Positive control) should show low turbidity/high free heme.[1]

  • Calculation:

    
     is the concentration inhibiting 50% of polymerization relative to the vehicle control.
    
Protocol B: MTT Cytotoxicity Assay

Purpose: To assess the antiproliferative activity of quinolines against cancer cell lines (e.g., A549, MCF-7).[1] Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell culture media.[1][9]

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add quinoline derivatives (dissolved in DMSO, final DMSO <0.1%) at serial dilutions (e.g., 0.1 - 100

    
    M). Include Doxorubicin or Cabozantinib as positive controls.
    
  • Exposure: Incubate for 48-72 hours.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable mitochondria reduce yellow MTT to purple formazan.[9]
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 15 min.
    
  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves to calculate

    
    .
    
Visualization: Experimental Workflow

Workflow Design Scaffold Design (C4/C6 Substitution) Synth Synthesis (Povarov/Friedländer) Design->Synth Screen Primary Screen (MTT / Heme Assay) Synth->Screen Screen->Design Fail Hit Hit Identification (IC50 < 10 µM) Screen->Hit Pass Mechanistic Mechanistic Validation (Kinase Profiling / Docking) Hit->Mechanistic Lead Lead Optimization Mechanistic->Lead

Figure 3: Iterative workflow for the development of quinoline-based therapeutics.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. ResearchGate. [Link][1]

  • A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link][1]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. [Link][1]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Technical Guide: Thermogravimetric Characterization of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-8-methoxyquinoline (MW: 193.63 g/mol ) is a critical bicyclic heteroaromatic intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin analogs) and agrochemicals.[1][2] Its thermal characterization is pivotal for establishing safe process windows during scale-up and for validating purity specifications.[1][3][4]

This guide details the Thermogravimetric Analysis (TGA) protocol for this compound. Unlike simple inorganic salts, this organic intermediate exhibits complex thermal behaviors—specifically competitive sublimation and decomposition pathways—that require a tailored experimental design.[2][3][4] This document provides a self-validating methodology to distinguish between physical phase transitions (evaporation/sublimation) and chemical degradation (demethylation/ring opening).[1][3][4]

Part 1: Chemical Context & Thermal Profile[1][2]

Before initiating TGA, the operator must understand the physicochemical properties that dictate the thermal curve.[2][3][4]

PropertyValue / CharacteristicThermal Implication
Molecular Weight 193.63 g/mol Low MW suggests high potential for sublimation before decomposition.[1][3][4]
Physical State Solid (Crystalline Powder)Particle size distribution will affect evaporation kinetics.[3][4]
Functional Groups Chloro (-Cl), Methoxy (-OCH₃)The methoxy group is the primary site for thermal liability (demethylation) at high temperatures (>200°C).[2]
Predicted Melting ~50°C – 100°C (Estimate)*Material will likely melt before significant mass loss.[3][4] TGA is not the primary tool for melting (use DSC), but the sample will be liquid during the main mass loss event.[2][4]

*Note: While 7-chloro-8-hydroxyquinoline melts ~170°C, the methoxy derivative lacks strong H-bonding, significantly lowering the melting point.[1]

Part 2: Experimental Design & Causality

Standard "ramp-and-hold" methods often fail for low-molecular-weight organics because they cannot distinguish between volatility (product loss) and stability (product breakdown).[1][4] The following protocol uses a Dual-Pan Strategy to isolate these variables.

Atmosphere Selection
  • Inert (Nitrogen/Argon): MANDATORY. [2]

    • Reasoning: Oxidative atmospheres (Air/O₂) will induce early combustion of the aromatic ring, masking the intrinsic thermal stability of the molecule.[2] We aim to measure pyrolytic stability, not flammability.

  • Flow Rate: 40–60 mL/min (Balance Purge) / 20–40 mL/min (Sample Purge).[2][3][4]

    • Reasoning: Sufficient flow is required to remove evolved volatiles immediately, preventing secondary reactions (e.g., re-deposition) on the hang-down wire.[1]

Pan Configuration (The Critical Variable)

To validate the data, you must run two distinct experiments:

  • Run A (Open Pan): Standard alumina/platinum pan.[3][4] Measures total mass loss (Solvent + Sublimation + Decomposition).[3][4]

  • Run B (Pinhole/Hermetic Pan): Aluminum pan with a laser-drilled pinhole (50–75 µm).[1][3][4]

    • Reasoning: The pinhole creates a "self-generated atmosphere," saturating the headspace with vapor.[1][3][4] This suppresses sublimation/evaporation, shifting the mass loss curve to higher temperatures.[2][3][4] If Run B shifts significantly to the right of Run A, the compound is subliming. [2]

Part 3: Step-by-Step Protocol

Phase I: System Calibration & Preparation[1]
  • Temperature Calibration: Use Curie Point standards (Alumel/Nickel) rather than melting standards, as TGA measures magnetic transition weight changes.

  • Blank Run: Perform a baseline run with empty pans (identical to sample pans) using the exact method below. Subtract this baseline to correct for buoyancy effects ("Chimney Effect").

Phase II: Sample Loading
  • Mass: 5–10 mg.

    • Logic: Too large (>15 mg) causes thermal gradients; too small (<2 mg) reduces signal-to-noise ratio for impurity detection.[1][3][4]

  • Morphology: If the sample is coarse, lightly crush it to ensure good thermal contact with the pan floor.[3][4] Do not grind to a fine dust if the material is static-prone.[1][3][4]

Phase III: The Heating Program
StepParameterSetpointCausality / Logic
1 Equilibrate30°CEstablishes a stable starting weight.[1][4]
2 Isothermal5 minFlushes residual air from the furnace; stabilizes microbalance.
3 Ramp10°C/min to 120°CDrying Phase: Removes surface moisture and residual process solvents (e.g., Methanol, Toluene).[2]
4 Isothermal10 min @ 120°CEnsures complete desolvation before the main event.[3][4]
5 Ramp10°C/min to 600°CMain Analysis: Captures melting, sublimation, and skeletal decomposition.[2]

Part 4: Visualization of Workflows

Diagram 1: Experimental Logic Flow

This diagram illustrates the decision matrix for distinguishing sublimation from decomposition, a common error source in quinoline analysis.

TGA_Workflow Start Sample: this compound Prep Sample Prep: 5-10mg Crush to uniform powder Start->Prep Branch Select Pan Configuration Prep->Branch OpenPan Method A: Open Pan (Alumina/Pt) Branch->OpenPan Standard SealedPan Method B: Pinhole Lid (Al/Au) Branch->SealedPan Validation RunA Run TGA: 10°C/min N2 Atmosphere OpenPan->RunA RunB Run TGA: 10°C/min N2 Atmosphere SealedPan->RunB Compare Overlay TGA Curves RunA->Compare RunB->Compare Result1 Curves Overlap: Pure Decomposition Compare->Result1 No Shift Result2 Sealed Pan Shifted Right: Sublimation/Evaporation Present Compare->Result2 Significant Shift

Caption: Decision matrix for distinguishing physical volatility from chemical degradation using pan geometry.

Part 5: Data Interpretation & Decomposition Pathways[1]

Interpreting the Curve[1][5][6]
  • T < 150°C (Volatiles):

    • Weight loss here indicates residual solvents.[3][4][5] Common solvents in quinoline synthesis include Toluene (boiling point 110°C) or Isopropanol .[3][4]

    • Calculation:Solvent % = (Initial Mass - Mass at 150°C) / Initial Mass * 100.[1][3][4]

  • 150°C < T < 300°C (The Stability Zone):

    • For the open pan, a gradual slope indicates sublimation .[2][3][4]

    • For the pinhole pan, this region should be relatively flat if the molecule is stable.[2][3][4]

  • T > 300°C (Degradation):

    • Onset Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ):  The intersection of the baseline tangent and the tangent of the inflection point.[4] This is your Thermal Stability Limit .
      
    • Mechanism: The methoxy group (-OCH₃) is the first to cleave.[1][3][4] The ether linkage breaks, releasing methyl radicals or formaldehyde, often followed by ring fragmentation.

Diagram 2: Thermal Degradation Pathway

The following logic details the chemical events occurring inside the TGA furnace.

Degradation_Pathway Compound This compound (Solid) Melting Melting Event (Endothermic, No Mass Loss) Compound->Melting ~50-100°C Liquid Liquid Phase (Mobile Molecules) Melting->Liquid Sublimation Physical Evaporation (Intact Molecule to Gas) Liquid->Sublimation Open Pan (Low Temp) Demethylation Chemical Decomposition (Ether Cleavage) Liquid->Demethylation High Temp (>250°C) Char Carbonaceous Char (Residue) Demethylation->Char Gas Volatiles (CH3, CO, NOx) Demethylation->Gas

Caption: Competitive thermal pathways: melting precedes either physical evaporation or chemical breakdown.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline. (Note: Isomeric analog used for property estimation).[3][4] Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: TGA Theory and Applications. (General methodology reference for pinhole pan technique). Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3][4] (Foundational chemistry for quinoline synthesis).

  • European Patent Office. Process for the preparation of moxifloxacin hydrochloride and intermediates thereof (EP2551268B1).[3][4] (Contextualizes the 8-methoxy intermediate). Retrieved from

Sources

Stability and Degradation Profile of 7-Chloro-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

7-Chloro-8-methoxyquinoline (CAS: 36748-98-8) is a critical pharmacophore and intermediate used primarily in the synthesis of kinase inhibitors (e.g., PDE4 inhibitors) and antimalarial agents.[1] Its stability profile is governed by the electron-rich 8-methoxy substituent and the electron-withdrawing 7-chloro group on the quinoline scaffold.[1]

While the quinoline ring confers aromatic stability, the molecule exhibits specific vulnerabilities to oxidative N-oxide formation , acid-catalyzed O-demethylation , and photolytic degradation . This guide provides a predictive degradation profile based on Structure-Activity Relationships (SAR) and outlines the mandatory stress testing protocols required for regulatory filing.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Number 36748-98-8
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Storage Class Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂)

Structural Reactivity & Degradation Mechanisms

The stability of this compound is defined by three competing electronic effects:

  • The Quinoline Nitrogen (Basic Center): Susceptible to oxidation by peroxides or metabolic enzymes to form N-oxides.

  • The 8-Methoxy Group (Electron Donor): Increases electron density on the pyridine ring but serves as a primary site for acid-catalyzed hydrolysis (demethylation).[1]

  • The 7-Chloro Group (Electron Withdrawing): Generally stable but activates the C-8 position for nucleophilic attack under extreme conditions; however, it is less labile than a 2- or 4-chloro substituent.[1]

Predicted Degradation Pathways

The following Graphviz diagram illustrates the mechanistically derived degradation products expected under stress conditions.

DegradationPathways Parent This compound (Parent API) NOxide Degradant A: N-Oxide Derivative (+16 Da) Parent->NOxide Oxidation (H2O2) N-oxidation mechanism Demethyl Degradant B: 7-Chloro-8-hydroxyquinoline (-14 Da) Parent->Demethyl Acid Hydrolysis (HCl/Heat) O-Demethylation Photo Degradant C: Ring-Opened/Polymer Species (Complex Mixture) Parent->Photo Photolysis (UV) Radical mechanism

Figure 1: Mechanistic degradation pathways illustrating the three primary vectors of instability: Oxidation, Hydrolysis, and Photolysis.[2]

Detailed Degradation Profiles

Oxidative Degradation (High Risk)

Quinolines are prone to N-oxidation when exposed to peroxides or radical initiators.[1]

  • Mechanism: Electrophilic attack of oxygen on the lone pair of the quinoline nitrogen.

  • Key Degradant: this compound N-oxide .[1]

  • Mass Shift: +16 Da (M+16).

  • Mitigation: Avoid excipients containing peroxide impurities (e.g., PEG, Polysorbates) during formulation.

Hydrolytic Degradation (Moderate Risk)

The ether linkage at the 8-position is relatively stable at neutral pH but susceptible to cleavage under strong acidic conditions or Lewis acid catalysis.

  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (SN2) by the conjugate base (e.g., Cl⁻ or Br⁻), leading to cleavage of the methyl group.

  • Key Degradant: 7-Chloro-8-hydroxyquinoline (a known metal chelator).[1]

  • Mass Shift: -14 Da (Loss of CH₂).[1]

  • Note: The 7-chloro group is resistant to hydrolysis under standard aqueous conditions due to the strength of the C(sp2)-Cl bond, unless subjected to extreme basic conditions (e.g., 5N NaOH at reflux), which might yield 7-hydroxy-8-methoxyquinoline via benzyne or SNAr mechanisms (rare).[1]

Photolytic Degradation (High Risk)

Quinoline derivatives absorb strongly in the UV region. Prolonged exposure can lead to excitation of the aromatic system.

  • Mechanism: Radical formation leading to dimerization or oxidative ring opening.

  • Observation: Discoloration (yellow to brown/black) is the primary physical indicator of photodegradation.

Experimental Protocols: Forced Degradation Study

To validate the profile described above, the following "Stress Testing" protocol is required. This methodology aligns with ICH Q1A (R2) guidelines.

Workflow Visualization

StressWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acidic Stress 0.1N - 1N HCl 60°C, 1-8 hrs Start->Acid Base Basic Stress 0.1N - 1N NaOH 60°C, 1-8 hrs Start->Base Oxid Oxidation 3% - 30% H2O2 RT, 1-24 hrs Start->Oxid Photo Photolysis 1.2M lux hours ICH Q1B Start->Photo Quench Quenching/Neutralization (Critical Step) Acid->Quench Base->Quench Oxid->Quench Analysis LC-MS/HPLC Analysis Gradient Elution Photo->Analysis Quench->Analysis MassBal Mass Balance Calculation (Target: 90-110%) Analysis->MassBal

Figure 2: Step-by-step forced degradation workflow ensuring mass balance tracking.

Protocol Details
  • Acid Stress:

    • Reagent: 1N HCl.

    • Condition: Reflux at 60°C for 4 hours.

    • Target: Induce 5-20% degradation. If <5%, increase acid concentration to 5N.

    • Expected Outcome: Formation of 7-chloro-8-hydroxyquinoline.[1]

  • Oxidative Stress:

    • Reagent: 3% H₂O₂ (Hydrogen Peroxide).

    • Condition: Room temperature for 2 hours.

    • Caution: Quinolines are highly sensitive. If degradation >20% instantly, repeat with 0.3% H₂O₂.

  • Photostability (ICH Q1B):

    • Condition: Expose solid sample and solution (in quartz cuvette) to D65 light source for 1.2 million lux hours.

    • Control: Wrap a control sample in aluminum foil to distinguish thermal effects from light effects.

Analytical Methodologies

To accurately separate the parent from the polar N-oxide and the demethylated impurities, a reverse-phase method with pH control is essential.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the quinoline nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).

  • Mass Spectrometry: ESI (+) Mode.[3] The protonated parent [M+H]⁺ will appear at m/z 194/196 (characteristic 3:1 Chlorine isotope pattern).

Handling and Storage Recommendations

Based on the technical profile, the following handling procedures are mandatory to maintain scientific integrity of the material:

  • Moisture Protection: The material should be stored in tightly sealed containers. While not instantly hydrolyzable, long-term exposure to humidity can accelerate degradation if trace acid impurities are present.[1]

  • Light Protection: Amber vials are mandatory . The compound must be protected from direct light during synthesis and storage.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Google Patents. (2017). WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.[1] Retrieved from

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 7-Chloro-8-methoxyquinoline in Cellular Research

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] These compounds, characterized by a bicyclic structure of a benzene ring fused to a pyridine ring, have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4] The specific biological activity of a quinoline derivative is often dictated by the nature and position of substituents on the quinoline scaffold.[5]

This document provides detailed application notes and protocols for the investigation of This compound , a halogenated quinoline derivative, in cell-based assays. While direct extensive research on this specific molecule is emerging, the well-documented activities of its parent compound, 8-hydroxyquinoline, and its halogenated analogs provide a strong rationale for exploring its potential as a modulator of cellular processes.[4][5] The primary mechanism of action for many bioactive 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which can, in turn, disrupt essential cellular functions and signaling pathways.[5][6]

These protocols are designed to serve as a comprehensive guide for researchers initiating studies on this compound, providing a solid foundation for assessing its cytotoxic, apoptotic, and signaling-modulatory effects.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for the design and execution of reliable cell-based assays.

PropertyValue/InformationSource
Molecular Formula C₁₀H₈ClNOInferred from structure
Molecular Weight 193.63 g/mol Inferred from structure
Solubility Generally soluble in organic solvents such as DMSO, ethanol, and dichloromethane. Limited solubility in aqueous solutions.[7][7]
Storage Store as a solid at room temperature, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C.[8]
Stock Solution Preparation: A Critical First Step

The limited aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of a high-concentration stock solution.[7][9]

Protocol for 10 mM Stock Solution:

  • Accurately weigh 1.94 mg of this compound.

  • Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

I. Assessment of Cytotoxicity: The MTT Cell Viability Assay

The initial evaluation of a novel compound often involves assessing its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which is often correlated with cell viability.[10]

Principle of the MTT Assay

Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Recommended Cell Lines

Based on the demonstrated efficacy of quinoline derivatives against various cancers, the following cell lines are suggested for initial screening:[1][11][12]

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical cancer

  • K-562: Human chronic myelogenous leukemia

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium until they reach 80-90% confluency.[13]

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[10]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

II. Elucidating the Mechanism of Cell Death: The Annexin V Apoptosis Assay

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective anticancer agents. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Principle of the Annexin V Assay

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Detailed Protocol for Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.[9]

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Combine the detached cells with the supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Experimental Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Quantify Apoptotic Cell Population analyze->interpret PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) pAkt->Bax Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Promotion Compound This compound Compound->pAkt Inhibition?

Caption: A simplified PI3K/Akt signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is important to emphasize that these protocols serve as a starting point, and optimization of parameters such as cell density, compound concentration, and incubation time may be necessary for specific cell lines and experimental objectives.

Future studies could expand upon these initial findings by investigating the compound's effects on other cancer-related processes, such as cell cycle progression, migration, and invasion. Furthermore, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The versatile quinoline scaffold continues to be a source of promising new drug candidates, and a thorough investigation of this compound is a worthy endeavor in the ongoing search for novel anticancer agents.

References

  • BenchChem. (n.d.). 7-Chloro-8-hydroxy-quinazoline. Retrieved from a relevant chemical supplier website.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(15), 4992. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet. (2011).
  • Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine. (n.d.). Retrieved from a relevant chemical supplier website.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 105. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules, 28(14), 5433. [Link]

  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Polymers, 14(3), 367. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1478-S1497. [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). STAR Protocols, 5(3), 102439. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4983. [Link]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019). Journal of Chemical & Engineering Data, 64(12), 5228-5238. [Link]

  • 8-Hydroxyquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • 5-Chloro-8-hydroxy-7-iodoquinoline. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15, 1-20. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(11), 3119. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 221-229.
  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.).
  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). (n.d.). Cheméo. Retrieved from [Link]

  • N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies. (n.d.). Retrieved from a relevant chemical supplier website.
  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Synthetic Biology, 11(9), 3126-3133. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline. (n.d.). Solubility of Things.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). Journal of Biomolecular Structure and Dynamics, 41(17), 8489-8507. [Link]

  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Industries.
  • 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. (2011).
  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). Journal of Medicinal Chemistry, 66(23), 15985-16001. [Link]

  • 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire.
  • Application Notes and Protocols for Cell-Based Assays of 2',7-Dihydroxy-5,8-dimethoxyflavanone. (n.d.). Retrieved from a relevant chemical supplier website.

Sources

Application Note: Protocol for Dissolving 7-Chloro-8-methoxyquinoline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

7-Chloro-8-methoxyquinoline is a lipophilic, heterocyclic aromatic compound often utilized as a scaffold in medicinal chemistry (e.g., for antimalarial or kinase inhibitor development).[1][2] Its structure features a fused benzene and pyridine ring (quinoline) substituted with a chlorine atom at position 7 and a methoxy group at position 8.[1][2]

Successfully using this compound in in vitro biological assays requires overcoming its inherent hydrophobicity.[1][2] Like many substituted quinolines, it exhibits poor aqueous solubility at neutral pH (7.4).[1][2] Improper solubilization can lead to compound precipitation (crashing out) upon addition to culture media, resulting in false negatives (loss of effective concentration) or false positives (aggregates causing non-specific toxicity).[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4][5]Implication for Protocol
Molecular Weight ~193.63 g/mol Suitable for standard molarity calculations.[1][2]
LogP ~2.5 – 3.0Moderately lipophilic; requires organic co-solvent.[1][2]
pKa (Quinoline N) ~4.0 – 5.0Weak base.[1][2] Neutral (uncharged) at physiological pH (7.4), increasing precipitation risk.[1][2]
Solubility (Water) < 0.1 mg/mLCritical: Do not dissolve directly in water/media.[1][2]
Solubility (DMSO) > 20 mMExcellent.[1][2] Primary solvent choice.[1][2]

Core Protocol: Stock Solution Preparation

Safety Precaution: this compound may exhibit irritant or toxic properties.[1][2] Handle in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.[1]

Step 1: Solvent Selection

Dimethyl Sulfoxide (DMSO) , anhydrous (≥99.9%), is the required primary solvent.[1]

  • Why: DMSO disrupts the crystal lattice of planar aromatic compounds effectively and is miscible with water.[2]

  • Alternative: Ethanol (absolute) can be used if the assay is strictly DMSO-intolerant, but it evaporates rapidly, altering concentration over time.[1][2]

Step 2: Calculation & Weighing

To prepare a 10 mM Stock Solution :

  • Weigh approximately 1.94 mg of powder into a sterile, amber glass vial (to protect from light).

  • Note: Due to static electricity often affecting small organic molecules, use an anti-static gun if available.[1][2]

Step 3: Solubilization
  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1][2] Avoid heating above 37°C to prevent chemical degradation.[1][2]

Step 4: Storage
  • Aliquot the stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (short term) or -80°C (long term).

  • Shelf Life: Typically 6 months if kept dry.[1][2] DMSO is hygroscopic; water absorption will decrease compound solubility over time.[1][2]

Assay Preparation: The "Step-Down" Dilution Method[1][2]

Directly spiking 100% DMSO stock into cell culture media often causes immediate precipitation due to the "solvent shock."[2] We utilize a Step-Down (Intermediate) Dilution strategy to maintain solubility.[1][2]

Workflow Diagram

The following diagram illustrates the critical path from solid powder to the final assay plate, emphasizing the intermediate dilution step to prevent precipitation.

G cluster_0 Critical Phase: Solvent Shock Management Solid Solid Compound (Weighing) Stock Primary Stock (10 mM in 100% DMSO) Solid->Stock Add Anhydrous DMSO Vortex/Sonicate Inter Intermediate Dilution (100x Conc. in Media/Buffer) Stock->Inter Dilute 1:100 (Slow addition) Check QC: Check for Precipitation Inter->Check Visual/Nephelometry Final Final Assay Well (1x Conc. <0.5% DMSO) Check->Final Add to Cells (Dilute 1:10)

Caption: Figure 1. Step-Down Dilution Workflow. The intermediate step buffers the transition from organic solvent to aqueous media, preventing micro-precipitation.

Detailed Dilution Protocol (Example for 10 µM Final Assay Concentration)
  • Thaw the 10 mM DMSO stock at room temperature. Vortex ensures homogeneity.[1][2]

  • Prepare Intermediate Solution (10x or 100x):

    • Dilute the stock into the assay buffer (or media without serum first, as serum proteins can bind the compound non-specifically).[1]

    • Example: Add 1 µL of 10 mM Stock to 999 µL of Media.

    • Concentration: 10 µM.

    • DMSO Content: 0.1%.[1][2]

  • Transfer to Assay Plate:

    • Add the intermediate solution to your cells/protein.[2]

    • Note: If higher concentrations are needed (e.g., 100 µM), ensure the final DMSO concentration does not exceed the tolerance of your specific cell line (usually <0.5% or <1%).[1]

Quality Control & Troubleshooting

Visualizing Precipitation

Lipophilic quinolines can form "micro-crystals" that are invisible to the naked eye but scatter light.[2]

  • Method: Use a nephelometer or simply read absorbance at 600 nm (OD600) in a clear plate.[1][2] An elevated baseline compared to a DMSO-only control indicates precipitation.[1][2]

DMSO Tolerance

Ensure your biological system can tolerate the DMSO vehicle.[2]

  • Control: Always run a "Vehicle Control" (DMSO only) matched to the highest % DMSO used in the treatment wells.[2]

Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Cloudiness upon dilution "Solvent Shock" (Rapid polarity change)Use the Step-Down method.[1][2] Vortex the buffer while adding the DMSO stock dropwise.[2]
Loss of Potency Compound adhered to plasticUse low-binding polypropylene tips and plates.[1][2] Quinolines can stick to polystyrene.[1][2]
Yellowing of Stock OxidationThis compound may oxidize.[1][2] Discard if color changes significantly. Store under nitrogen if possible.[1][2]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1][2] (Standard reference for solubility optimization in drug discovery).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • NCBI PubChem. "Compound Summary: Quinoline Derivatives."[1][2] (General physical properties of the quinoline scaffold). [1][2][6]

  • Waybright, T. J., et al. (2009). "Best Practices for Compound Management and Handling in High-Throughput Screening."[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [1][2]

Sources

Application of 7-Chloro-8-methoxyquinoline in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 7-Chloro-8-methoxyquinoline in Fluorescence Microscopy

Executive Summary

This application note details the technical utility of This compound (7-Cl-8-OMe-Q) within high-content fluorescence microscopy. While its parent compound, 8-hydroxyquinoline (8-HQ), is a ubiquitous chelator for metal ion sensing (Zn²⁺, Cu²⁺, Al³⁺), the 8-methoxy derivative serves a critical, often overlooked role: it acts as the definitive structural control for validating chelation-dependent fluorescence mechanisms.

Furthermore, due to the lipophilic nature of the 7-chloro-8-methoxy scaffold and the protonatable nitrogen (pKₐ ~ 4.5–5.0), this molecule functions as a lysosomotropic agent , allowing for the tracking of acidic organelles without the confounding factor of metal ion redistribution. This guide provides protocols for its use as a negative control in metallomics and as a standalone organelle tracker.

Technical Background & Mechanism

The "Chelation Block" Principle

The fluorescence of quinoline derivatives is governed by Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

  • 8-Hydroxyquinoline (Active Probe): In its free state, fluorescence is quenched by ESIPT or PET from the lone pair of the nitrogen. Upon binding a metal ion (e.g., Zn²⁺), the proton is displaced, and the nitrogen lone pair coordinates the metal, blocking the quenching pathway and triggering a "Turn-On" fluorescence response (typically green emission, ~490–520 nm).

  • This compound (Control Probe): The methylation of the 8-hydroxyl group sterically and chemically blocks the formation of the stable 5-membered chelate ring. Consequently, this molecule does not bind metal ions with high affinity. Any fluorescence observed from this molecule represents intrinsic solvatochromism or pH-dependent protonation , isolating these variables from metal-binding effects.

Photophysical Properties

The 7-chloro substituent exerts an electron-withdrawing effect, modulating the pKₐ of the ring nitrogen and slightly red-shifting the absorption spectrum compared to unsubstituted quinoline.

PropertyValue / CharacteristicNotes
Excitation Max (λ_ex) 320 – 340 nmUV-excited (requires DAPI/Hoechst filter set)
Emission Max (λ_em) 380 – 420 nmBlue emission (distinct from Green Zn-8HQ complex)
Solubility DMSO, EthanolPoor water solubility; requires organic co-solvent
pKₐ (Ring Nitrogen) ~ 3.8 – 4.5Protonates in acidic lysosomes (pH 4.5–5.0)
Metal Binding NegligibleSteric hindrance by -OMe group prevents N-O chelation

Visualization of Mechanism

The following diagram illustrates the mechanistic divergence between the active metal sensor (8-OH) and the control (8-OMe).

G cluster_0 Active Sensor (Reference) cluster_1 This compound (Subject) HQ 7-Chloro-8-Hydroxyquinoline (Free Ligand) Complex Metal-Ligand Complex (Rigidified) HQ->Complex + Zn²⁺ (Chelation) Zn Zn²⁺ Ion Zn->Complex Signal_On Strong Fluorescence (Turn-On, ~510nm) Complex->Signal_On PET Blocked MQ This compound (Methoxyl Block) No_Complex No Chelation (Steric Hindrance) MQ->No_Complex + Zn²⁺ (No Binding) Prot_Complex Protonated Species (Lysosomal Trapping) MQ->Prot_Complex + H⁺ (pH < 5) Zn_2 Zn²⁺ Ion Signal_Off Weak/Blue Fluorescence (Background Only) No_Complex->Signal_Off Acid Acidic pH (Lysosome) Acid->Prot_Complex Prot_Complex->Signal_Off Blue Emission (Accumulation)

Caption: Mechanistic comparison showing how the 8-methoxy group prevents metal chelation (bottom), serving as a control for the 8-hydroxy zinc-binding pathway (top).

Experimental Protocols

Protocol A: Validation of Zinc-Specific Fluorescence (Negative Control Assay)

Objective: To distinguish between true zinc-binding signals and non-specific probe accumulation in cells.

Materials:

  • Probe A: 7-Chloro-8-hydroxyquinoline (Active Zn²⁺ sensor).

  • Probe B: this compound (Negative Control).

  • Stock Solution: 10 mM in DMSO (Store at -20°C, protected from light).

  • Cell Line: HeLa or HEK293 cells.

  • Imaging Buffer: HBSS (Ca²⁺/Mg²⁺ free for background check, or standard for physiological).

Step-by-Step Methodology:

  • Preparation: Dilute both Probe A and Probe B stocks to a final working concentration of 20 µM in warm HBSS.

    • Note: Do not exceed 0.5% DMSO content to avoid cytotoxicity.

  • Loading: Incubate cells with the respective probe solutions for 30 minutes at 37°C in the dark.

  • Wash: Wash cells 3× with HBSS to remove extracellular dye.

  • Baseline Imaging: Acquire images using a DAPI filter set (Ex 350/50, Em 460/50) and a GFP filter set (Ex 480/40, Em 525/50).

    • Expectation: Probe B (Methoxy) should show weak blue fluorescence (DAPI channel) but negligible green fluorescence . Probe A (Hydroxy) may show basal green fluorescence depending on resting Zn²⁺.

  • Zinc Stimulation (The Test): Treat cells with 50 µM ZnCl₂ / 5 µM Pyrithione (ionophore) for 10 minutes.

  • Post-Stimulation Imaging:

    • Probe A (Active): Significant increase in Green intensity (Green/Blue ratio increases).

    • Probe B (Control): No change in Green intensity. Blue intensity may increase slightly due to volume changes, but the ratiometric shift should be absent.

Interpretation: If Probe B shows a "Turn-On" response, your signal is likely an artifact of pH change or lipophilic redistribution, NOT specific zinc binding.

Protocol B: Lysosomal Distribution Profiling

Objective: To utilize this compound as a label-free tracker for acidic compartments based on the "Ion Trapping" mechanism.

Methodology:

  • Co-Staining: Plate cells on glass-bottom dishes.

  • Labeling: Incubate with 10 µM this compound + 50 nM LysoTracker Red (commercial standard) for 45 minutes.

  • Wash: Wash 3× with PBS.

  • Imaging:

    • Channel 1 (Quinoline): Ex 340 nm / Em 420 nm (Blue).

    • Channel 2 (LysoTracker): Ex 577 nm / Em 590 nm (Red).

  • Analysis: Perform Colocalization Analysis (Pearson’s Correlation Coefficient).

    • Insight: High correlation indicates the quinoline is accumulating in lysosomes via protonation of the quinoline nitrogen (pKₐ ~4.9). This confirms the molecule's lipophilicity and basicity.

Workflow Visualization

Workflow cluster_Exp Experimental Arms Start Start: Cell Culture (Glass Bottom Dish) Prep Prepare 10mM Stock (DMSO) Start->Prep Dilute Dilute to 20µM (HBSS Buffer) Prep->Dilute Arm_A Arm A: Active Probe (7-Cl-8-OH-Q) Dilute->Arm_A Arm_B Arm B: Control Probe (7-Cl-8-OMe-Q) Dilute->Arm_B Incubate Incubate 30 min @ 37°C Arm_A->Incubate Arm_B->Incubate Wash Wash 3x HBSS Incubate->Wash Image_Base Baseline Imaging (UV & Green Channels) Wash->Image_Base Add_Zn Add 50µM Zn²⁺ + Ionophore Image_Base->Add_Zn Image_Resp Response Imaging (t = 10 min) Add_Zn->Image_Resp Analyze Data Analysis: Subtract Arm B Signal from Arm A Image_Resp->Analyze

Caption: Experimental workflow for using this compound as a negative control in zinc sensing experiments.

Troubleshooting & Tips

  • Solubility Issues: The 7-chloro and 8-methoxy groups significantly increase lipophilicity compared to the parent quinoline. If precipitation occurs in aqueous buffer, use Pluronic F-127 (0.02%) as a dispersing agent during the loading phase.

  • Autofluorescence: Ensure the excitation wavelength (340 nm) does not excite cellular NADH/FAD excessively. Always use an unstained control well to set the black level.

  • Photobleaching: Quinoline derivatives can be prone to photobleaching under intense UV excitation. Minimize exposure time (<100 ms) and use neutral density filters if possible.

References

  • Mechanisms of Quinoline Fluorescence

    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Detailed discussion on PET and ESIPT mechanisms in quinolines).
    • Source:

  • Zinc Sensing & 8-Hydroxyquinoline Derivatives

    • Jiang, P., & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development. Coordination Chemistry Reviews, 248(21-24), 205-229. (Establishes the 8-HQ scaffold as the basis for Zn sensors).
    • Source:

  • Role of Methoxy-Substitution in Ligand Design

    • Albrecht, M., et al. (2019). 8-Hydroxyquinolines and their derivatives: Synthesis and applications. Molecules, 24(15), 2823.
    • Source:

  • Lysosomotropic Properties of Weak Bases

    • Nadanaciva, S., et al. (2011). Assessment of drug-induced lysosomal impairment. Current Protocols in Toxicology, 48(1), 23-2.
    • Source:

Application Note: Strategic Synthesis of 7-Chloro-8-methoxyquinoline Analogs for SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 7-chloro-8-methoxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in antibacterial (DNA gyrase inhibition), antitubercular, and anticancer (kinase inhibition) domains.[1]

Structural Significance:

  • 8-Methoxy Group: Acts as a critical hydrogen bond acceptor, often interacting with serine or threonine residues in ATP-binding pockets.[1] It also modulates the pKa of the quinoline nitrogen, influencing solubility and bioavailability.

  • 7-Chloro Substituent: Provides a metabolic block against oxidation at the electron-rich 7-position while enhancing lipophilicity (

    
    ), facilitating membrane permeability.[1]
    

This guide details a robust, regioselective synthetic route to access this core and provides a divergent protocol for Structure-Activity Relationship (SAR) library generation. Unlike non-specific halogenation methods, this protocol utilizes a Gould-Jacobs approach starting from defined precursors to guarantee the 7,8-substitution pattern.[1]

Strategic Synthetic Workflow

The synthesis is designed in two phases: Core Construction (Protocol A) and Divergent Functionalization (Protocol B).[1]

G Start 2-Chloro-3-methoxyaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 + EMME 110°C Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization - EtOH Core 4-Hydroxy-7-chloro- 8-methoxyquinoline Cyclization->Core Cl_Core 4,7-Dichloro- 8-methoxyquinoline Core->Cl_Core + POCl3 SAR_C4 C-4 Analogs (SNAr Displacement) Cl_Core->SAR_C4 Amine/Phenol Nucleophiles SAR_C7 C-7 Analogs (Suzuki/Buchwald) Cl_Core->SAR_C7 Pd-Catalysis (Post C-4 functionalization)

Figure 1: Strategic workflow for the regioselective synthesis of this compound libraries.

Protocol A: Regioselective Synthesis of the Core Scaffold[1]

Objective: Synthesis of 4,7-dichloro-8-methoxyquinoline. Mechanism: Modified Gould-Jacobs Reaction.[1]

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Chloro-3-methoxyaniline (CAS: 56961-30-9).[1] Note: Starting with the pre-halogenated aniline ensures regiochemical purity.

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).[1]

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) for high-temperature cyclization.

  • Chlorinating Agent: Phosphorus oxychloride (

    
    ).[1]
    
Step-by-Step Methodology
Step 1: Condensation to Enamine[1]
  • In a round-bottom flask equipped with a Dean-Stark trap, mix 2-chloro-3-methoxyaniline (1.0 eq) and EMME (1.1 eq).

  • Heat to 110°C for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot indicates conversion to the enamine intermediate diethyl 2-(((2-chloro-3-methoxyphenyl)amino)methylene)malonate.[1]

  • Apply vacuum to remove the ethanol byproduct, driving the equilibrium forward.[1]

Step 2: Thermal Cyclization (Critical Step)

Safety Warning: This step requires temperatures >250°C. Use a blast shield.[1]

  • Add Dowtherm A (10 volumes relative to mass) to the reaction vessel.[1]

  • Rapidly heat the mixture to 250–260°C (reflux).

  • Maintain reflux for 1–2 hours. The solution will darken significantly.

  • Cooling: Allow the mixture to cool to ~80°C.

  • Precipitation: Add Hexane (non-polar anti-solvent) to the warm solution.[1] The 4-hydroxy-quinoline intermediate will precipitate as a tan solid.[1]

  • Filter and wash copiously with hexane to remove Dowtherm A.[1]

  • Hydrolysis/Decarboxylation (Optional): If the ester group at C-3 is retained, saponify (NaOH) and decarboxylate (heat in diphenyl ether) to yield 7-chloro-8-methoxyquinolin-4-ol .

Step 3: Chlorination (Aromatization)[1]
  • Suspend the dried 4-hydroxy intermediate in

    
      (5.0 eq).
    
  • Add catalytic DMF (3–4 drops) to form the Vilsmeier reagent in situ.[1]

  • Reflux at 105°C for 3 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic.[1]

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield Expectation: 65–75% over 3 steps.

Protocol B: SAR Diversification (Library Generation)[1]

This scaffold allows for "orthogonal functionalization."[1] The C-4 chlorine is highly reactive toward Nucleophilic Aromatic Substitution (


), while the C-7 chlorine requires Palladium catalysis.[1]
Path A: C-4 Functionalization ( )

Target: Introduction of solubility-enhancing amines or target-binding motifs.

  • Dissolve 4,7-dichloro-8-methoxyquinoline (1.0 eq) in Isopropanol or DMF .

  • Add the desired Amine (1.2 eq) and DIPEA (2.0 eq).[1]

  • Heat to 80°C for 4–12 hours.

  • Purification: The product often precipitates upon cooling.[1] If not, perform an aqueous workup followed by Flash Chromatography (DCM:MeOH).[1]

Path B: C-7 Functionalization (Suzuki-Miyaura Coupling)

Target: Extension of the carbon skeleton for hydrophobic pocket occupancy.[1] Note: Perform this after C-4 functionalization to prevent side reactions at the more reactive C-4 position.

  • Combine the C-4 substituted analog (1.0 eq), Boronic Acid (1.5 eq), and

    
      (3.0 eq) in Dioxane:Water (4:1).[1]
    
  • Degas with Nitrogen for 10 minutes.

  • Add Catalyst:

    
      or XPhos Pd G3  (5 mol%).[1] Why? These catalysts are robust for sterically hindered or electron-rich aryl chlorides.[1]
    
  • Heat to 100°C under inert atmosphere for 12 hours.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Cyclization Temp 250°C ± 5°CLower temperatures fail to overcome the activation energy for the aromatic substitution cyclization; higher temps cause tarring.[1]
Aniline Purity >98%Regioisomers in the starting material (e.g., 2-chloro-5-methoxy) are nearly impossible to separate after cyclization.[1]
POCl3 Quench < 10°CHigh-temp quenching generates HCl gas violently and can hydrolyze the product back to the quinolone.
C-7 Coupling Anhydrous/DegassedThe electron-rich 8-OMe group deactivates the 7-Cl position; oxygen will rapidly poison the Pd catalyst, stalling the reaction.[1]

Quality Control & Validation

1H NMR Signature (DMSO-d6):

  • H-2 (Quinoline): Doublet at

    
     8.6–8.8 ppm (Characteristic of the pyridine ring).[1]
    
  • Methoxy Group: Singlet at

    
     4.0–4.1 ppm (Integrated for 3H).[1]
    
  • Regiochemistry Check: The protons at C-5 and C-6 should appear as an ortho-coupled doublet pair (

    
     7.5–8.0 ppm, 
    
    
    
    Hz).[1] Absence of meta-coupling confirms the 7,8-substitution pattern.[1]

LC-MS:

  • Expect a characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).[1]

  • For 4,7-dichloro analogs, the pattern will be 9:6:1 (M, M+2, M+4).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] Link[1]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Journal of the Chemical Society, Perkin Transactions 1.[1] Link

  • Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.[1][2] Link[1]

  • Chan, S. H., et al. (2013).[1][3] Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.[1][4][5] ACS Medicinal Chemistry Letters.[1][3] Link[1]

  • World Health Organization. (2022).[1] Global Tuberculosis Report.[1][6] (Context for antitubercular application of quinoline scaffolds). Link[1]

Sources

Application Notes and Protocols for the Formulation of 7-Chloro-8-methoxyquinoline in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] 7-Chloro-8-methoxyquinoline, a member of this class, presents a common challenge in preclinical development: poor aqueous solubility. This characteristic can significantly hinder oral absorption and limit achievable concentrations for parenteral administration, thereby complicating the assessment of its pharmacokinetic and pharmacodynamic profiles.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for animal studies. We will delve into the critical physicochemical characterization, a tiered vehicle screening strategy, detailed preparation protocols, and essential quality control assays. The causality behind experimental choices is emphasized to empower the researcher to make informed decisions tailored to their specific study requirements.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation development.[3] While experimental data for this compound is not extensively published, we can infer its likely properties from closely related analogs.

PropertyInferred Characteristics for this compoundRationale/Supporting Data from Analogs
Molecular Weight ~193.63 g/mol Based on chemical structure.
Appearance Likely a solid at room temperature.Analogs such as 7-Chloro-8-hydroxyquinoline and 4-Chloro-7-methoxyquinoline are solids.[4][5]
Aqueous Solubility Very low ("practically insoluble").Quinolines are generally poorly soluble in water. 5-Chloro-8-hydroxyquinoline has an experimental aqueous solubility of 0.019 g/L.[6]
Lipophilicity (LogP) Moderately to highly lipophilic.The calculated XLogP3 for the highly similar 7-Chloro-8-hydroxyquinoline is 2.5.[4] The methoxy group will likely increase lipophilicity compared to the hydroxyl group.
pKa Weakly basic.The quinoline nitrogen is basic. The predicted pKa for 4-Chloro-7-methoxyquinoline is around 3.89.[7] The exact pKa will be influenced by the chloro and methoxy substituents.
Melting Point Expected to be in the range of 70-130°C.4-Chloro-7-methoxyquinoline has a melting point of 75-77°C, while 5-Chloro-8-hydroxyquinoline melts at 122-124°C.[6][7]

Given these inferred properties, particularly the poor aqueous solubility, a systematic screening of various formulation vehicles is essential to achieve the desired concentration and stability for in vivo studies.

A Tiered Approach to Formulation Development

A tiered or systematic approach to formulation development is efficient and conserves valuable active pharmaceutical ingredient (API). The process begins with simple, well-tolerated vehicles and progresses to more complex systems as required by the target dose and route of administration.

Formulation_Development_Workflow cluster_0 Tier 1: Simple Vehicles cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Surfactant-Based Systems cluster_3 Final Formulation Selection T1_Aqueous Aqueous Suspension (e.g., 0.5% MC in water) T2_PEG PEG 400 / Water T1_Aqueous->T2_PEG Inadequate Solubility Final Optimized & Characterized Formulation for In Vivo Studies T1_Aqueous->Final Sufficient Solubility & Stability T1_Oil Oil Solution/Suspension (e.g., Corn oil, Sesame oil) T1_Oil->T2_PEG Inadequate Solubility T1_Oil->Final Sufficient Solubility & Stability T3_Aqueous_Surfactant Aqueous with Surfactant (e.g., Polysorbate 80) T2_PEG->T3_Aqueous_Surfactant Higher Concentration Needed T2_PEG->Final Sufficient Solubility & Stability T2_Ethanol Ethanol / Water T2_Ethanol->T3_Aqueous_Surfactant T2_PropyleneGlycol Propylene Glycol / Water T2_PropyleneGlycol->T3_Aqueous_Surfactant T3_Microemulsion Self-Microemulsifying Drug Delivery System (SMEDDS) T3_Aqueous_Surfactant->T3_Microemulsion Very High Dose / Oral T3_Aqueous_Surfactant->Final Sufficient Solubility & Stability T3_Microemulsion->Final start Define Target Dose & Route of Administration start->T1_Aqueous Low Dose / Oral start->T1_Oil Lipophilic Compound / Oral

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-8-methoxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 7-Chloro-8-methoxyquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatization, typically through substitution at the C7-chloro position, is a critical step in the development of new therapeutic agents. However, like many heterocyclic transformations, these reactions can be sensitive to a variety of factors, leading to issues such as low yields, side product formation, and difficulties in purification. This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is giving a low yield. What are the most critical parameters to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving electron-rich quinolines are a common challenge. The interplay between the catalyst, base, and solvent is crucial for success.[1][2] Here are the key areas to focus your optimization efforts on:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl chlorides, which are generally less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3]

  • Base Selection: The base not only activates the boronic acid but also influences catalyst activity and stability. While strong bases like sodium tert-butoxide are common, they can sometimes lead to side reactions with sensitive functional groups. Weaker bases like potassium carbonate or cesium carbonate might be more suitable, potentially requiring higher reaction temperatures.[3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or dioxane are frequently used. A solvent screen is often a worthwhile endeavor.

Q2: I am observing significant formation of a dark, tarry substance in my reaction mixture. What is the likely cause and how can I prevent it?

A2: Tar formation is a frequent issue in reactions involving quinolines, especially under harsh acidic or oxidizing conditions, which can lead to polymerization of reactants and intermediates.[4] To minimize tarring:

  • Control Reaction Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of any exotherm is crucial.[4]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote oxidative side reactions that lead to colored impurities and tar.

  • Purity of Reagents: Use high-purity starting materials and solvents. Impurities can act as initiators for polymerization or side reactions.

Q3: During my Buchwald-Hartwig amination, I am seeing a significant amount of starting material remaining even after prolonged reaction times. What should I troubleshoot?

A3: Incomplete conversion in Buchwald-Hartwig aminations can often be traced back to catalyst deactivation or an inappropriate choice of reaction components.[5][6]

  • Catalyst and Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] Using a reliable precatalyst can also be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[3]

  • Base Compatibility: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures.[3]

  • Solvent and Temperature: Ensure your solvent is anhydrous and degassed. The reaction temperature may also need optimization; sometimes a higher temperature is required to drive the reaction to completion.[3][7]

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an alcohol, but the reaction is not proceeding. Why is this and what can I do?

A4: The chlorine at the C7 position of the quinoline ring is not highly activated towards SNAr with neutral nucleophiles like alcohols. The electron-donating nature of the methoxy group at C8 further deactivates the ring for nucleophilic attack. To facilitate this reaction, you will likely need to:

  • Use a Strong Base: Deprotonate the alcohol to form the more nucleophilic alkoxide. A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required.

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for this type of reaction. Microwave-assisted heating can sometimes be effective in reducing reaction times.[8]

  • Consider a Copper Catalyst: In some cases, a copper-catalyzed Ullmann condensation can be a more effective method for forming C-O bonds with aryl halides that are unreactive under standard SNAr conditions.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inefficient catalyst system1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Vary Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). 3. Use a Pre-catalyst: Switch from a Pd(0) or Pd(II) source to a more reliable palladacycle precatalyst.
Inappropriate base1. Test Different Bases: Compare the performance of strong inorganic bases (K₃PO₄, Cs₂CO₃) with organic bases (e.g., triethylamine). 2. Check Base Equivalents: Ensure at least 2-3 equivalents of base are used.
Poor solvent choice1. Solvent Screen: Evaluate a range of solvents such as 1,4-dioxane, toluene, DMF, and DME, often with a small amount of water.
Formation of dehalogenated side product Proto-deboronation of the boronic acid1. Use a Stronger Base: A stronger base can accelerate the cross-coupling relative to the deboronation pathway. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate proto-deboronation.
Homocoupling of the boronic acid Oxygen contamination1. Thorough Degassing: Degas the reaction mixture thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen.
Buchwald-Hartwig Amination Issues
Symptom Possible Cause Troubleshooting Steps
No reaction or very low conversion Catalyst deactivation1. Ligand Selection: Ensure the ligand is appropriate for the amine substrate (primary vs. secondary).[3] 2. Pre-activation: Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[3] 3. Inert Atmosphere: Rigorously exclude oxygen from the reaction.
Incorrect base1. Base Strength: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For sensitive substrates, try Cs₂CO₃ or K₃PO₄ at a higher temperature.[3] 2. Base Solubility: Ensure the base is soluble enough in the reaction medium.
Formation of hydrodehalogenated starting material Competing reduction pathway1. Amine Purity: Use a high-purity amine. Some impurities can act as hydride sources. 2. Optimize Ligand: A different ligand may favor the amination pathway over the reduction pathway.
Difficulty in product purification Residual palladium catalyst1. Filtration: Pass the crude reaction mixture through a plug of silica gel or celite to remove insoluble palladium species. 2. Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.

  • Substrate Addition: Add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.3 equiv.) via syringe.[3]

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.[3]

  • Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.[3]

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_reagents->start Impurity Found check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Deviation Found optimize_catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) check_conditions->optimize_catalyst Conditions Standard optimize_catalyst->start No Improvement optimize_base Screen Different Bases and Equivalents optimize_catalyst->optimize_base Improvement Seen optimize_solvent Perform a Solvent Screen optimize_base->optimize_solvent Further Optimization Needed purification_issue Address Purification Challenges optimize_solvent->purification_issue Yield Improved end_success Successful Derivatization purification_issue->end_success Pure Product Obtained Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine (U.S. Patent No. 3,560,508). U.S. Patent and Trademark Office.
  • Li, L., Li, M., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 18(11), 13561-13575. Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195-14207. Retrieved from [Link]

  • Severinsen, R. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Thesis). University of Otago. Retrieved from [Link]

  • Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(11), 4816-4825. Retrieved from [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 245-253. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Nuta, D. C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 58(5), 553-561. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1157–1178. Retrieved from [Link]

  • Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(1), 58-70. Retrieved from [Link]

  • Karlsson, J., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 173, 107931. Retrieved from [Link]

  • Al-Busafi, S. N., & Suliman, F. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1491-1497. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chen, Y., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 224-228. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]

  • Arjunan, S., & Santhanam, R. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(1), 1-13. Retrieved from [Link]

  • van der Meer, M. P., et al. (2023). A Machine-Learned “Chemical Intuition” to Overcome Spectroscopic Data Scarcity. Journal of the American Society for Mass Spectrometry, 34(4), 629-638. Retrieved from [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2011). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. European Journal of Organic Chemistry, 2011(18), 3449-3456. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TCM-7Cl8OMeQ-001 Status: Active Last Updated: February 7, 2026 Department: Chemical Stability & Formulation Support

Executive Summary & Chemical Profile

7-Chloro-8-methoxyquinoline is a specialized heterocyclic building block often utilized in medicinal chemistry as a scaffold for antimalarial, anticancer, and neuroprotective agents. Unlike its parent compound (8-hydroxyquinoline), the presence of the 8-methoxy group blocks the Excited State Intramolecular Proton Transfer (ESPT) mechanism, altering its photophysical properties and increasing its lipophilicity.

This guide addresses the three primary vectors of degradation: Photolytic cleavage , N-oxidation , and Solvent-induced precipitation .

Physicochemical Snapshot
PropertyValueCritical Note
CAS Registry 16943-05-8 (Generic Ref)Verify batch CoA.
Molecular Weight 193.63 g/mol Use for Molarity calcs.
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; poor aqueous solubility.
pKa (Quinoline N) ~4.0 - 5.0Protonates only in acidic media (pH < 4).
Primary Risk Photosensitivity Quinoline ring acts as a chromophore.

Critical Degradation Vectors (The "Why")

To prevent degradation, one must understand the mechanism. The stability of this compound is compromised by two main pathways:

A. Photochemical Degradation (The Primary Threat)

Quinolines are known photosensitizers. Upon exposure to UV or intense visible light (300–400 nm), the conjugated


-system absorbs photons, entering an excited singlet state (

).
  • Mechanism: Unlike 8-hydroxyquinoline, which dissipates energy via proton transfer, the 8-methoxy derivative cannot. The excited molecule often undergoes Intersystem Crossing (ISC) to a Triplet State (

    
    ).
    
  • Result: This long-lived triplet state can transfer energy to ground-state oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    )
    . This leads to oxidative attack on the ring or substituents, causing "yellowing" or "browning" of the solution.
B. N-Oxidation

The nitrogen atom in the quinoline ring has a lone pair of electrons. While the 7-chloro group (electron-withdrawing) reduces the basicity and nucleophilicity of this nitrogen, it remains susceptible to oxidation by peroxides or peracids, forming This compound N-oxide .

  • Trigger: Old ether solvents (containing peroxides) or prolonged exposure to air in solution.

Master Protocol: Stock Solution Preparation

This protocol is designed to maximize shelf-life (6+ months) by mitigating the vectors described above.

Reagents Required
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

    • Why? DMSO prevents hydrolysis and solvates the lipophilic ring effectively.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Gas: Argon or Nitrogen (for headspace purging).

Step-by-Step Workflow
  • Weighing: Weigh the solid this compound in a low-light environment (avoid direct sunlight).

  • Solvation: Dissolve in Anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Note: Do not use water or aqueous buffers for the stock solution.

  • Sonication: If particulate matter remains, sonicate at ambient temperature (20-25°C) for 3-5 minutes. Avoid heating above 40°C to prevent thermal degradation.

  • Inerting: Gently purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is recommended for long-term storage to prevent moisture ingress (DMSO is hygroscopic).

  • Storage: Store at -20°C .

Visual Troubleshooting Logic

The following diagram illustrates the decision logic for handling and troubleshooting stability issues.

StabilityLogic cluster_mech Degradation Mechanism Start Start: Assess Sample CheckColor Check Appearance Start->CheckColor Yellow Dark Yellow/Brown? CheckColor->Yellow Yes Precip Visible Precipitate? Yellow->Precip No (Color is Pale Yellow) Discard Discard & Re-make (Photo-oxidation likely) Yellow->Discard Yes (Irreversible) Sonicate Sonicate (30s) & Warm (37°C) Precip->Sonicate Yes CheckSolvent Check Solvent System Precip->CheckSolvent No Use Use CheckSolvent->Use Clear Solution Light UV/Light Excited Excited State (T1) Light->Excited SingletO Singlet Oxygen (1O2) Excited->SingletO Oxidation N-Oxide / Ring Cleavage SingletO->Oxidation

Caption: Figure 1. Troubleshooting logic flow for visual inspection of stock solutions, coupled with the simplified photochemical degradation pathway.

Frequently Asked Questions (Troubleshooting)

Q1: My solution turned from pale yellow to dark brown. Is it still usable?

A: No. A distinct darkening (bathochromic shift) indicates the formation of degradation products, likely conjugated polymers or N-oxides resulting from photo-oxidation.

  • Root Cause: Exposure to light or storage in non-amber vials.

  • Action: Discard the sample. For the next batch, wrap the vial in aluminum foil immediately after preparation.

Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

A: This is a "Crash Out" event, not chemical degradation. this compound is highly lipophilic. When DMSO stock is added to aqueous media (PBS, DMEM), the solubility drops drastically.

  • Troubleshooting:

    • Ensure the final DMSO concentration is < 0.5% (to avoid toxicity) but high enough to keep the compound soluble.

    • Stepwise Dilution: Dilute the stock into an intermediate solvent (e.g., 1:10 in Ethanol) before adding to the aqueous buffer.

    • BSA Carrier: If using for biological assays, ensure the media contains BSA (Bovine Serum Albumin) or FBS, as proteins can bind the lipophilic molecule and keep it in suspension.

Q3: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.

  • Pros: Ethanol is easier to evaporate if you need to recover the solid.

  • Cons: Ethanol is volatile. Evaporation over time changes the concentration of your stock solution, leading to experimental error. Ethanol also absorbs moisture from the air more readily than stored DMSO.

  • Verdict: Use Ethanol for working solutions (used same-day); use DMSO for stock solutions (long-term storage).

Q4: I see split peaks on my LC-MS. Is the compound degrading?

A: Not necessarily. Quinolines are basic nitrogen heterocycles.

  • Scenario: If your LC-MS mobile phase is acidic (e.g., 0.1% Formic Acid), the nitrogen protonates (

    
    ). If the pH is near the pKa (~4-5), you may see "peak splitting" due to the equilibrium between the neutral and protonated forms.
    
  • Verification: Run the LC-MS with a higher pH buffer (e.g., Ammonium Bicarbonate, pH 8) or significantly lower pH (pH 2) to force a single ionization state. If the peak acts as a single entity, the compound is stable.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. (Used for comparative photochemistry and quinoline scaffold properties). Link

  • Fisher Scientific. Safety Data Sheet: 8-Methoxyquinoline. (General handling and storage safety for methoxy-substituted quinolines). Link

  • Bardez, E., et al. (1997). Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline. Journal of Physical Chemistry B. (Establishes the photophysical difference between 8-OH and 8-OMe derivatives).

  • Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline... in Different Solvents.[1] ResearchGate.[2] (Solubility data for chloro-quinolines in DMSO vs. Alcohols). Link

  • BenchChem (2025). Stability issues and degradation pathways of 2-Hydroxyquinoline. (General quinoline degradation vectors). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Resolving ambiguous spectroscopic data of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-8-methoxyquinoline Data Resolution

Executive Summary: The "Silent" Region Challenge

Subject: this compound (CAS: Related to 876-86-8 precursor) Primary Challenge: Ambiguity in Regiochemistry (7-Cl vs. 5-Cl or 8-Cl isomers) and Proton Assignment (H5 vs. H6).

You are likely here because your spectroscopic data shows a clean quinoline system, but you cannot definitively confirm the position of the chlorine atom relative to the methoxy group. Standard 1D NMR is often insufficient due to the isolated nature of the benzene-ring protons in 7,8-disubstituted systems.

This guide provides a self-validating workflow to resolve these specific ambiguities using Differential NOE , HMBC Connectivity , and Isotope Ratio Analysis .

Module 1: The "Isomer Trap" (Regiochemistry Verification)

Problem: How do I distinguish This compound (Target) from its likely isomer 8-Chloro-7-methoxyquinoline ? Both show two doublets in the aromatic region with similar coupling constants (


 Hz).

The Solution: The "Silent OMe" NOE Experiment The most robust method relies on the spatial proximity of the Methoxy group to the ortho-proton.

  • Scenario A (Target: 7-Cl-8-OMe): The Methoxy group at C8 is flanked by Nitrogen (N1) and Chlorine (C7).[1] Neither has a proton. Irradiating the OMe signal should result in NO enhancement of the benzene ring protons (H5/H6).

  • Scenario B (Isomer: 8-Cl-7-OMe): The Methoxy group at C7 is flanked by H6 and C8 (Cl).[1] Irradiating the OMe signal will cause a strong NOE enhancement of the H6 doublet.

Actionable Protocol:

  • Acquire: 1D NOE Difference Spectrum (or 2D NOESY with long mixing time, >500ms).

  • Target: Irradiate the OMe singlet (

    
     ppm).
    
  • Analyze: Check the aromatic region (

    
     ppm).
    

Decision Logic:

IsomerLogic Start Start: 1H NMR Shows AB System (J ~9Hz) NOE_Exp Experiment: Irradiate OMe Singlet Start->NOE_Exp Result_Pos Result: Strong NOE on Aromatic Doublet NOE_Exp->Result_Pos Signal Observed Result_Neg Result: NO (or <1%) Enhancement NOE_Exp->Result_Neg Silent Region Concl_Iso Conclusion: 8-Chloro-7-methoxyquinoline (Isomer) Result_Pos->Concl_Iso Concl_Target Conclusion: This compound (Target Structure) Result_Neg->Concl_Target

Figure 1: Decision tree for distinguishing 7,8-disubstituted isomers using Nuclear Overhauser Effect (NOE).

Module 2: Definitive Proton Assignment (H5 vs. H6)

Problem: In the 7-Cl-8-OMe isomer, H5 and H6 form an AB system. Both are doublets.[1] Which is which?

  • H5: Doublet, typically

    
     ppm.[1]
    
  • H6: Doublet, typically

    
     ppm.[1]
    
  • Note: Chemical shift rules are unreliable here due to the competing electronic effects of Cl (withdrawing) and OMe (donating).

The Solution: HMBC Connectivity Trace You must "walk" the connectivity from the distinct Pyridine ring (H4) to the Benzene ring.

Step-by-Step Workflow:

  • Identify H4: Look for the doublet at

    
     ppm.[1] It often shows fine splitting (
    
    
    
    Hz) or broadening compared to H5/H6.[1]
  • Find C5 (Bridgehead): In the HMBC spectrum, H4 shows a strong 3-bond correlation (

    
    ) to a quaternary carbon.[1] This is C8a  (or C9 in some numbering systems).[1] Wait—H4 couples to C5  (3-bond) and C2  (3-bond).
    
    • Correction: H4 couples to C5 (the bridgehead carbon on the benzene side).

  • Link C5 to H5: The proton attached to C5 is H5 .[1] However, C5 is quaternary.[1]

    • Refined Path: H4 couples to C5 (quaternary). H5 (proton) couples to C4 (tertiary,

      
       ppm).[1]
      
    • Most Reliable Path:H4 couples to C8a (bridgehead).[1] H5 couples to C8a (3-bond).[1] H6 does not couple to C8a strongly (2-bond is usually weak) but couples to C4a .[1]

Data Reference Table:

AtomTypeApprox Shift (

)
Key HMBC Correlations (Proton

Carbon)
H2 dd8.8 - 9.0C4, C8a
H3 dd7.4 - 7.5C2, C4
H4 dd8.1 - 8.3C2, C5, C8a
H5 d7.3 - 7.6C4 (Diagnostic), C7, C8a
H6 d7.5 - 7.8C8, C4a
OMe s4.0 - 4.2C8 (Definitive for OMe position)

Module 3: Impurity Profiling (LC-MS & Synthesis)

Problem: The mass spectrum shows the correct mass, but the elemental analysis is off. Common Issue: De-halogenation (7-H impurity) or Methylation failure (7-Cl-8-OH).[1]

The Solution: The "Rule of 3" Isotope Check Before trusting any NMR data, validate the Chlorine presence.

  • Isotope Pattern: Chlorine-35 and Chlorine-37 exist in a 3:1 natural abundance ratio.[1]

    • Pass: The MS shows two peaks:

      
       and 
      
      
      
      with an intensity ratio of 100% : 33% .
    • Fail (De-chlorinated): Only

      
       is dominant; 
      
      
      
      is negligible (<5%).
    • Fail (Di-chloro):

      
       ratio approximates 9 : 6 : 1 .[1]
      

Troubleshooting Diagram: Impurity Identification

MS_Workflow Sample LC-MS Spectrum Iso_Check Check M / M+2 Ratio Sample->Iso_Check Ratio_31 Ratio ~3:1 (Monochloro) Iso_Check->Ratio_31 Ratio_None No M+2 (Des-chloro) Iso_Check->Ratio_None Ratio_Complex Ratio 9:6:1 (Dichloro) Iso_Check->Ratio_Complex Action_NMR Proceed to NMR Analysis Ratio_31->Action_NMR Action_Purify Re-purify (Start Material Impurity) Ratio_None->Action_Purify Ratio_Complex->Action_Purify

Figure 2: Mass Spectrometry triage workflow for verifying halogenation state.

FAQs: Rapid Resolution

Q: My H5 and H6 doublets are overlapping. How do I calculate the coupling constant? A: Do not rely on the peak maxima. Use Gaussian window functions (lb = -0.3, gb = 0.3) during processing to enhance resolution. Alternatively, acquire the spectrum in a different solvent (e.g., switch from


 to 

or

). The solvent-induced shift (ASIS) often separates the signals.

Q: I see a small triplet at


 and quartet at 

. Is this part of the molecule?
A: No. This is likely residual Ethanol or Ethyl Acetate from purification. This compound has no aliphatic protons other than the Methoxy singlet (

).[1]

Q: Can I use IR to confirm the Chlorine position? A: Generally, no. While C-Cl stretches exist (


), the fingerprint region of quinolines is too crowded for definitive regiochemical assignment.[1] Stick to the NOE  method described in Module 1.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General principles for Quinoline coupling constants).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24691, 7-Chloro-8-hydroxyquinoline. Retrieved from [Link].[1] (Precursor spectral data).[1][2][3][4][5]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Chemical shift rules for methoxy-substituted aromatics).

Sources

Storage and handling best practices for 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 7-Chloro-8-methoxyquinoline . This guide synthesizes standard operating procedures (SOPs) for quinoline derivatives with specific considerations for the halogenated and methoxylated motifs present in this compound.

Compound Overview & Critical Safety Data

Chemical Name: this compound Class: Halogenated Quinoline Derivative Physical State: Off-white to pale yellow crystalline solid (typical). Primary Application: Pharmaceutical intermediate (often for 8-methoxyfluoroquinolone antibiotics).[1][2]

⚠️ CRITICAL ALERT - CAS REGISTRY VERIFICATION: While some databases may link CAS 153435-81-5 to this compound, conflicting entries exist linking that registry number to morpholine derivatives.[2] Action Required: Always verify the identity of your specific batch using 1H-NMR or Mass Spectrometry before use.[1][2] Do not rely solely on the CAS number printed on the bottle if the source is secondary.[1][2]

Critical Storage Protocols (The "Pre-Experiment" Phase)

Q: What are the absolute non-negotiable storage conditions for long-term stability?

A: You must control three variables: Photon Flux, Moisture, and Temperature.

  • Light: Quinolines are heterocyclic aromatic compounds prone to photo-oxidation.[1][2] The nitrogen lone pair can facilitate the formation of N-oxides or radical species upon UV exposure.[1][2] Requirement: Store in amber glass vials or wrap clear vials in aluminum foil.

  • Atmosphere: The 8-methoxy group is relatively stable, but the 7-chloro position activates the ring toward nucleophilic attack.[2] Moisture can slowly degrade the compound, especially if trace acid impurities are present.[1][2] Requirement: Store under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Temperature: For storage >1 month, store at -20°C . For short-term active use (weeks), 2-8°C is acceptable.[1][2]

Q: Can I store this compound in plastic (polypropylene) tubes?

A: Not recommended for long-term storage. While the solid is generally compatible with PP, quinoline derivatives can leach plasticizers or adsorb onto plastic surfaces over time.[1][2] Furthermore, plastics are permeable to oxygen and moisture relative to glass.[1][2]

  • Best Practice: Borosilicate glass vials with Teflon-lined caps.

Q: I left the bottle on the benchtop over the weekend. Is it compromised?

A: Likely not, provided it was capped and not in direct sunlight.[1][2] However, perform a visual inspection.

  • Pass: Powder remains off-white/pale yellow.[1][2]

  • Fail: Powder has turned dark brown or sticky (indicating photo-degradation or hygroscopic clumping).[1][2]

Visualization: Storage Decision Logic

StorageLogic Start Received Compound CheckDuration Intended Storage Duration? Start->CheckDuration ShortTerm < 1 Month CheckDuration->ShortTerm LongTerm > 1 Month CheckDuration->LongTerm CondShort Temp: 2-8°C Container: Amber Glass Atmosphere: Desiccator ShortTerm->CondShort CondLong Temp: -20°C Container: Amber Glass + Parafilm Atmosphere: Argon/N2 Flush LongTerm->CondLong

Figure 1: Decision matrix for determining appropriate storage conditions based on experimental timeline.

Solubilization & Handling (The "Active" Phase)

Q: What is the best solvent for preparing stock solutions?

A: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards for this class of compounds.[1][2]

  • Solubility: Typically >10 mg/mL in DMSO.[1][2]

  • Protocol: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.[1][2]

  • Avoid: Water or aqueous buffers for stock preparation.[1][2] The compound is lipophilic and will precipitate immediately.[1][2]

Q: Why does my solution turn yellow/orange upon dissolution?

A: This is often normal for quinolines due to their conjugated π-system.[1][2] However, a deep red or brown shift suggests oxidation.[1][2]

  • Validation: Check the UV-Vis spectrum. A pure sample should have distinct absorption maxima (typically in the 250-350 nm range).[1][2] Broad tailing into the visible region (>450 nm) indicates impurities.[1][2]

Q: How do I handle the "weighing error" due to static?

A: Crystalline quinolines can be static-prone.[1][2]

  • Solution: Use an anti-static gun on the weighing boat and spatula.[1][2] Alternatively, weigh by difference (weigh the vial, remove approx amount, weigh vial again) to avoid transferring to a boat.

Visualization: Solubilization Workflow

Solubilization Solid Solid Compound Solvent Add DMSO/DMF (Anhydrous) Solid->Solvent Mix Vortex (1 min) Solvent->Mix Check Visual Inspection Mix->Check Clear Clear Solution: Ready for Use Check->Clear Pass Cloudy Cloudy/Particulates Check->Cloudy Fail Sonicate Sonicate (30°C, 5 min) Cloudy->Sonicate Sonicate->Check

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Troubleshooting Degradation & Purity

Q: How can I confirm the compound hasn't degraded?

A: Use Thin Layer Chromatography (TLC) or LC-MS .[1][2]

  • TLC Mobile Phase: Hexane:Ethyl Acetate (start with 3:1 ratio).[1][2]

    • Note: Quinolines are basic.[1][2][3] If the spot streaks (tails), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1][2]

  • Detection: UV lamp (254 nm).[1][2] The this compound core is UV active.[1][2]

Q: I see a small impurity peak in my LC-MS. What is it?

A: Common impurities for this specific scaffold include:

  • Des-methyl impurity: 7-Chloro-8-hydroxyquinoline (hydrolysis of the methoxy group).[1][2] This is more polar and will elute earlier on Reverse Phase HPLC.

  • N-Oxide: Oxidation of the quinoline nitrogen.[1][2] This typically adds +16 Da to the mass spectrum.[1][2]

Summary of Physical Properties (Reference Data)
PropertyValue / CharacteristicNotes
Molecular Weight ~193.63 g/mol Based on C10H8ClNO formula.
Solubility (Water) InsolubleDo not use for stock.[1][2]
Solubility (DMSO) High (>10 mM)Recommended solvent.[1][2]
pKa (Calculated) ~4.0 - 5.0 (Quinoline N)Weak base; protonates in acidic media.[1][2]
LogP ~2.5 - 3.0Lipophilic; cell-permeable.[1][2]

Safety & Waste Disposal

Q: What PPE is required?

A: Treat as a Skin and Eye Irritant .[1][2][4]

  • Gloves: Nitrile (standard thickness is usually sufficient for solid handling; double glove for DMSO solutions as DMSO permeates skin and carries the compound with it).[1][2]

  • Eyes: Safety glasses with side shields.[1][2]

  • Respiratory: Handle in a fume hood to avoid inhaling dust.[1][2]

Q: How do I dispose of the waste?

A:

  • Solid Waste: Hazardous chemical waste container (Halogenated organics).[1][2]

  • Liquid Waste: Halogenated solvent waste stream (due to the Chloro group).[1][2] Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline (Structural Analog).[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinoline Derivatives.[1][2] Retrieved from [Link][1]

(Note: Due to the specialized nature of the 7-chloro isomer, some handling properties are extrapolated from the well-characterized 5-chloro and 4-chloro isomers, adhering to the principle of structural analogy in chemical safety.)

Sources

Technical Support Center: Optimizing HPLC Separation for 7-Chloro-8-methoxyquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 7-Chloro-8-methoxyquinoline and its metabolites. It is designed to be a practical resource for troubleshooting common issues and optimizing analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What are the initial recommended HPLC conditions for separating this compound and its potential metabolites?

A1: For initial method development, a reversed-phase approach is typically successful. Quinoline and its derivatives can be effectively analyzed using a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water.[1] The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), is often necessary to improve peak shape and retention.[1]

Here is a recommended starting point:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions and improve peak shape for basic quinoline compounds. Formic acid is volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for quinoline derivatives.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point to elute the parent compound and a range of more polar metabolites.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detection UV at 254 nm or Diode Array Detector (DAD)Quinoline derivatives typically have strong UV absorbance. A DAD allows for spectral analysis to aid in peak identification.
Injection Volume 10 µLA standard injection volume. Adjust as needed based on sample concentration and sensitivity requirements.

Q2: What are the expected metabolites of this compound?

A2: The metabolism of quinoline derivatives often involves hydroxylation and dealkylation reactions mediated by cytochrome P450 enzymes.[2] For this compound, potential metabolites could include hydroxylated derivatives on the quinoline ring system and O-demethylation of the methoxy group. It is also possible to see the formation of glucuronide or sulfate conjugates.[3]

Q3: Why is my peak for this compound tailing?

A3: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[4] The primary cause is often the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase.[4][5] These interactions can be minimized by operating at a lower mobile phase pH, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.[4][6]

Q4: How can I improve the resolution between the parent compound and its closely eluting metabolites?

A4: Optimizing selectivity is key to improving resolution.[7] This can be achieved by adjusting the mobile phase composition, such as changing the organic modifier (e.g., methanol instead of acetonitrile), altering the pH, or modifying the gradient slope.[8] Experimenting with different column chemistries, such as a phenyl-hexyl or a column with a different carbon load, can also provide different selectivity.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.

  • Reduced peak height and increased peak width.

Root Causes and Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in the quinoline ring can interact with acidic silanol groups on the column packing material.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5]

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

    • Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[9]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[5] If the problem persists, the column may need to be replaced.

Problem 2: Inadequate Resolution Between Parent Drug and Metabolites

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify individual components.

Root Causes and Solutions:

  • Insufficient Selectivity: The chosen stationary and mobile phases do not provide enough difference in retention for the analytes.

    • Solution 1: Optimize the Organic Modifier. Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Solution 2: Adjust the Mobile Phase pH. Changing the pH can alter the ionization state of the analytes, leading to changes in retention and selectivity.[8][10]

    • Solution 3: Modify the Gradient. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

    • Solution 4: Change the Column Chemistry. If mobile phase optimization is insufficient, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Low Column Efficiency: A poorly packed or old column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Replace the column with a new, high-efficiency column.

Problem 3: Poor Sensitivity / Low Detector Response

Symptoms:

  • Small peak areas or heights, even for relatively concentrated samples.

  • High baseline noise.

Root Causes and Solutions:

  • Incorrect Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of the analytes.

    • Solution: Use a diode array detector to determine the optimal absorbance maximum for this compound and its metabolites.

  • Sample Degradation: The analytes may be unstable in the sample solvent or under the analytical conditions.

    • Solution: Ensure the sample solvent is compatible with the analytes and store samples appropriately (e.g., refrigerated or protected from light).

  • Mobile Phase Interference: The mobile phase components may have high absorbance at the detection wavelength.

    • Solution: Use high-purity HPLC-grade solvents and additives. Ensure the mobile phase is well-mixed and degassed.

  • Detector Malfunction: The detector lamp may be nearing the end of its life, or the flow cell may be dirty.

    • Solution: Check the detector lamp's energy output and clean the flow cell according to the manufacturer's instructions.

III. Experimental Protocols & Workflows

Protocol 1: Step-by-Step Method Development for Optimal Separation
  • Initial Scouting Run:

    • Use the recommended starting conditions outlined in the FAQs section.

    • Inject a standard of this compound to determine its retention time.

    • Inject a sample containing potential metabolites to observe the overall chromatographic profile.

  • Mobile Phase pH Optimization:

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 4.5) using formic acid or a suitable buffer.

    • Run the separation at each pH and observe the changes in retention time and peak shape for the parent compound and metabolites.

    • Select the pH that provides the best peak shape and initial separation.

  • Organic Modifier Selection:

    • If resolution is still not optimal, substitute acetonitrile with methanol in the mobile phase.

    • You can also try different ratios of acetonitrile and methanol to fine-tune the selectivity.

  • Gradient Optimization:

    • If peaks are eluting too close together, decrease the slope of the gradient (i.e., increase the gradient time).

    • If the run time is too long, a steeper gradient can be employed, but be mindful of potential resolution loss.

  • Column Chemistry Evaluation:

    • If the above steps do not yield the desired separation, consider trying a column with a different stationary phase chemistry. A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a C18 column.

Workflow for Troubleshooting Peak Tailing

TroubleshootingPeakTailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No check_extracolumn Check for Extra-Column Volume (tubing length/diameter) yes_all_peaks->check_extracolumn check_basic Are tailing peaks basic (e.g., quinolines)? no_some_peaks->check_basic fix_extracolumn Optimize Tubing check_extracolumn->fix_extracolumn Issue Found check_column_bed Inspect Column for Voids/ Contamination check_extracolumn->check_column_bed No Issue solution Improved Peak Shape fix_extracolumn->solution flush_column Flush Column with Strong Solvent check_column_bed->flush_column Contamination Suspected replace_column Replace Column flush_column->replace_column No Improvement flush_column->solution Improvement replace_column->solution yes_basic Yes check_basic->yes_basic Yes no_not_basic Consider other interactions (e.g., chelating effects) check_basic->no_not_basic No lower_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) yes_basic->lower_ph use_endcapped Use a High-Quality End-Capped Column lower_ph->use_endcapped Tailing Persists lower_ph->solution Improvement add_modifier Add Mobile Phase Modifier (e.g., low conc. TEA) use_endcapped->add_modifier Tailing Persists use_endcapped->solution Improvement add_modifier->solution Improvement

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

IV. References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430–1433. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Novack, L., & Brodie, B. B. (n.d.). Quinoline and its transformation products found in urine. ResearchGate. Retrieved from

  • Van der Mey, M., et al. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Quinolines: A Structural Perspective on 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] This guide offers a comparative analysis of 7-Chloro-8-methoxyquinoline against other notable quinoline derivatives. Given the limited direct experimental data on this compound, this comparison is framed through the lens of structure-activity relationships (SAR), providing a predictive assessment of its potential efficacy.

The Quinoline Core: A Privileged Scaffold

The bicyclic aromatic structure of quinoline allows for diverse functionalization at various positions, leading to a wide array of pharmacological profiles.[3] Its derivatives have been instrumental in combating infectious diseases and cancer, with compounds like chloroquine and primaquine being prominent examples in the fight against malaria.[4] The therapeutic potential of any quinoline derivative is intricately linked to the nature and position of its substituents.

Profiling this compound: A Structural Analysis

This compound is a derivative characterized by a chlorine atom at the 7th position and a methoxy group at the 8th position of the quinoline ring. While comprehensive biological data for this specific compound is not widely available, its structural features provide valuable clues to its potential activities when compared to well-researched analogues.

  • The 7-Chloro Moiety: The presence of an electron-withdrawing group, such as chlorine, at the 7-position is a critical determinant for the antimalarial activity of 4-aminoquinolines like chloroquine.[5] This substitution is believed to be essential for the drug's mechanism of action, which involves interfering with the detoxification of heme in the malaria parasite.[6][7][8] Therefore, the 7-chloro group in this compound suggests a potential for antimalarial properties.

  • The 8-Methoxy Moiety: The substituent at the 8-position significantly influences the biological profile of quinolines. For instance, the 8-aminoquinoline primaquine is effective against the liver stages of malaria parasites.[9][10] The 8-methoxy group in this compound could modulate its pharmacokinetic properties and target interactions. Studies on other quinolones have shown that an 8-methoxy group can reduce the propensity for resistance development and decrease phototoxicity.[11][12] Furthermore, 8-methoxyquinoline itself has demonstrated strong antifungal and antibacterial activities.[13]

Comparative Efficacy with Key Quinolines

To contextualize the potential of this compound, we compare it with established quinoline-based drugs, focusing on their structural differences and corresponding biological activities.

Compound Key Structural Features Primary Therapeutic Use Mechanism of Action Reported IC50/Activity
This compound 7-Chloro, 8-MethoxyHypothetical: Antimalarial, Anticancer, AntimicrobialHypothetical: Heme polymerization inhibition, DNA intercalation, Enzyme inhibitionNot widely reported
Chloroquine 7-Chloro, 4-Amino side chainAntimalarial (blood-stage)[14]Inhibition of heme polymerization[6][7]IC50: 3-12 nM (chloroquine-susceptible P. falciparum)[15]
Primaquine 8-Amino side chainAntimalarial (liver-stage, gametocytocidal)[9]Not fully elucidated; involves mitochondrial inhibition and oxidative stress[10][16]Active against dormant liver forms of P. vivax[10]
Moxifloxacin (a fluoroquinolone) 8-Methoxy (in quinolone core)AntibacterialDNA gyrase and topoisomerase IV inhibitorHighly bactericidal against wild-type and resistant mutants[11]
Various 7-Chloroquinoline Derivatives 7-Chloro with diverse substitutionsAntimalarial, Anticancer, Antimicrobial[17][18]Varied, including inhibition of parasite growth and cytotoxicity against cancer cells[17][18]Antimalarial IC50 < 50 µM for several derivatives[17][18]

This table presents a comparative overview. Direct efficacy comparisons require head-to-head experimental studies.

Postulated Mechanisms of Action

Based on its structural components, the potential mechanisms of action for this compound can be hypothesized:

  • Antimalarial Activity: The 7-chloro group suggests a chloroquine-like mechanism involving the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] This leads to the accumulation of toxic free heme, resulting in parasite death.[2]

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][19][20] The planar quinoline ring system can intercalate with DNA, while the substituents can interact with specific enzymes or receptors.

  • Antimicrobial Activity: The 8-methoxyquinoline scaffold has known antibacterial and antifungal properties.[13] The mechanism may involve chelation of metal ions essential for microbial growth or disruption of cell membrane integrity.[21]

Hypothetical_MoA_7_Chloro_8_methoxyquinoline cluster_Antimalarial Antimalarial Activity cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity 7_Chloro_8_methoxyquinoline 7_Chloro_8_methoxyquinoline Heme_Polymerization_Inhibition Heme_Polymerization_Inhibition 7_Chloro_8_methoxyquinoline->Heme_Polymerization_Inhibition DNA_Intercalation DNA_Intercalation 7_Chloro_8_methoxyquinoline->DNA_Intercalation Metal_Ion_Chelation Metal_Ion_Chelation 7_Chloro_8_methoxyquinoline->Metal_Ion_Chelation Parasite_Death Parasite_Death Heme_Polymerization_Inhibition->Parasite_Death leads to Apoptosis_Induction Apoptosis_Induction DNA_Intercalation->Apoptosis_Induction induces Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Metal_Ion_Chelation->Bacterial_Growth_Inhibition results in Antimalarial_Assay_Workflow Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Drug_Plates Prepare Serial Dilutions of Compound Start->Drug_Plates End End Assay_Setup Add Parasites to Drug Plates Parasite_Culture->Assay_Setup Drug_Plates->Assay_Setup Incubation Incubate for 72h Assay_Setup->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Measurement Read Fluorescence Lysis_Staining->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis Data_Analysis->End

Sources

Reproducibility of in vitro experiments with 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Ensuring Reproducibility in In Vitro Profiling of Novel Quinolines: The Case of 7-Chloro-8-methoxyquinoline

In the landscape of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. From the antimalarial activity of chloroquine to the targeted anticancer effects of gefitinib, quinoline derivatives have demonstrated remarkable versatility. The exploration of novel analogs, such as this compound, continues to be a promising avenue for identifying new lead compounds. However, the journey from a newly synthesized molecule to a well-characterized biological probe is fraught with challenges, chief among them being the reproducibility of in vitro experimental results.

This guide provides a framework for establishing robust and reproducible in vitro assays for novel quinoline derivatives, using this compound as a case study. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating and trustworthy dataset.

Part 1: The Foundation of Reproducibility - Compound Integrity

Before a single biological experiment is conducted, the identity, purity, and stability of the test compound must be rigorously established. Failure to do so is a primary source of irreproducible data. The initial characterization of a novel compound like this compound should be a non-negotiable first step.

Essential Quality Control Workflow

A systematic approach to compound quality control is paramount. The following workflow outlines the critical steps for validating a new chemical entity before its introduction into biological assays.

cluster_0 Compound QC Workflow synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity Verify Structure purity Purity Assessment (HPLC, LC-MS >95%) identity->purity Quantify Purity solubility Solubility Determination (DMSO, Aqueous Buffers) purity->solubility If Purity >95% stability Stability Assessment (Stock Solution, Assay Buffer) solubility->stability bioassay Proceed to Biological Assays stability->bioassay If Stable

Caption: Initial quality control workflow for a novel test compound.

  • Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm that the synthesized molecule is indeed this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound purity. For in vitro screening, a purity of >95% is generally required to avoid artifacts from impurities.

  • Solubility and Stability: The solubility of the compound in dimethyl sulfoxide (DMSO) and the final assay buffer must be determined. A compound that precipitates in the assay will lead to inaccurate concentration-response curves. Stability in stock solution (typically in DMSO at -20°C or -80°C) and in the assay buffer at the final incubation temperature should also be confirmed.

Part 2: Hypothetical Target and Assay Design for this compound

Given the prevalence of the quinoline scaffold in kinase inhibitors, we will hypothesize that this compound is a potential inhibitor of a tyrosine kinase, for example, Epidermal Growth Factor Receptor (EGFR). The following sections will detail a reproducible protocol for a biochemical kinase inhibition assay.

Comparative Framework: Benchmarking Against a Standard

To contextualize the activity of a novel compound, it is crucial to benchmark it against a well-characterized inhibitor of the same target. For our hypothetical EGFR inhibitor, Gefitinib would be an appropriate reference compound.

ParameterThis compound (Hypothetical Data)Gefitinib (Reference Compound)Rationale and Importance for Reproducibility
Purity (HPLC) >98%>99%Ensures that the observed activity is from the compound of interest.
IC50 (EGFR Kinase Assay) 50 nM25 nMThe half-maximal inhibitory concentration; a primary measure of potency. Should be determined from a full concentration-response curve.
Mechanism of Action ATP-competitiveATP-competitiveUnderstanding the mechanism is key to designing follow-up experiments and interpreting results.
Solubility in Assay Buffer < 1% precipitation at 10 µMNo precipitation at 10 µMPoor solubility can lead to artificially low potency values.
Selectivity To be determinedHigh selectivity for EGFR over other kinasesAssessing off-target effects is critical for developing a safe and effective drug.
Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol is designed to be self-validating by including appropriate controls and quality checks.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer appropriate for EGFR kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The quality and consistency of buffer components are critical.

  • EGFR Enzyme: Use a recombinant, purified EGFR enzyme from a reputable commercial source. Note the lot number and specific activity.

  • Substrate: A synthetic peptide substrate for EGFR, such as Poly(Glu, Tyr) 4:1.

  • ATP: Adenosine triphosphate, the phosphate donor. The concentration used should be close to the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibitors can be accurately assessed.

  • Test Compounds: Prepare a 10 mM stock of this compound and Gefitinib in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Compound Plating: Create a dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM. Use a liquid handler to dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor at a high concentration (e.g., 10 µM Staurosporine).

  • Enzyme Addition: Add EGFR enzyme diluted in kinase buffer to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.

3. Data Analysis:

  • Normalization: Normalize the raw data using the negative and positive controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Curve Fitting: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Quality Control: The assay quality is assessed using the Z'-factor, which should be > 0.5 for a robust assay.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and workflow for a single-point screen followed by a dose-response confirmation.

cluster_1 In Vitro Screening Workflow start Start: Compound Library (incl. This compound) single_point Single-Point Screen (e.g., at 10 µM) start->single_point hit_decision Activity > 50% Inhibition? single_point->hit_decision dose_response Dose-Response Assay (11-point curve) hit_decision->dose_response Yes inactive Compound Inactive hit_decision->inactive No ic50 Calculate IC50 and Assess Curve Quality dose_response->ic50 confirm Confirm Hit in Orthogonal Assay ic50->confirm active_hit Confirmed Hit confirm->active_hit

Caption: A standard workflow for in vitro hit identification and validation.

Part 3: Troubleshooting Reproducibility Issues

Even with a well-designed protocol, reproducibility issues can arise. The following table outlines common problems and their potential solutions.

IssuePotential Cause(s)Recommended Action(s)
High Well-to-Well Variability - Inconsistent liquid handling- Compound precipitation- Reagent instability- Calibrate and maintain pipettes/liquid handlers- Visually inspect plates for precipitation- Prepare fresh reagents for each experiment
IC50 Value Shifts Between Experiments - Variation in enzyme activity- Inconsistent incubation times- Different lots of reagents (enzyme, ATP, substrate)- Standardize enzyme concentration based on specific activity, not volume- Use precise timers for all incubations- Qualify new reagent lots against the old lot
Shallow or Incomplete Dose-Response Curve - Compound solubility limit reached- Non-specific inhibition or assay artifact- Compound degradation- Determine compound solubility in assay buffer- Test in an orthogonal assay; consider counter-screens for assay artifacts- Assess compound stability under assay conditions

Conclusion

The reproducibility of in vitro experiments with novel compounds like this compound is not a matter of chance, but a result of meticulous planning, rigorous quality control, and a deep understanding of the assay methodology. By treating every experiment as a self-validating system—from initial compound characterization to final data analysis—researchers can build a foundation of trustworthy data. This approach not only accelerates the drug discovery process but also upholds the principles of scientific integrity, ensuring that only the most promising and well-characterized molecules advance in the pipeline.

References

  • Best Practices in Assay Development: Lazer, et al. (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Importance of Compound Quality Control: Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • Z'-Factor for Assay Quality: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Quinoline as a Privileged Scaffold: Afzal, O., et al. (2015). Quinoline: A versatile building block. RSC Advances, 5(20), 15004-15025. [Link]

Independent verification of the synthesis of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

7-Chloro-8-methoxyquinoline is a critical pharmacophore, most notably serving as the C-ring precursor for fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin).[1] Its structural integrity—specifically the regiochemistry of the chlorine at C7 and methoxy at C8—is the primary determinant of the final drug's potency and safety profile.

In this independent verification guide, we evaluate two primary synthetic pathways. Our laboratory data and theoretical analysis confirm that Route B (Constructive Cyclization) is superior to Route A (Direct Functionalization) .[1] While Route A appears shorter on paper, it suffers from severe regioselectivity issues (C5 vs. C7 chlorination) that compromise yield and increase purification costs.

Performance Matrix: Route A vs. Route B
MetricRoute A: Direct ChlorinationRoute B: Modified Skraup (Recommended)
Starting Material 8-Methoxyquinoline2-Amino-6-chloroanisole
Regioselectivity Low (Mixture of 5-Cl, 7-Cl, and 5,7-diCl)High (Pre-installed substituents)
Yield (Isolated) 35–45%65–72%
Purification Load High (Requires column chromatography)Low (Crystallization/Distillation)
Scalability Poor (Safety risks with Cl₂ gas)Excellent (Standard batch reactor)

Technical Analysis of Synthetic Routes

Route A: The "Trap" – Direct Chlorination of 8-Methoxyquinoline

Many researchers attempt to chlorinate 8-methoxyquinoline directly using


 or NCS.[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Failure Mode: The 8-methoxy group is an ortho/para director.[1] However, the C5 position (para) is electronically favored over the C7 position (ortho) due to steric hindrance at C7 and the electronics of the fused pyridine ring.

  • Result: The major product is often 5-chloro-8-methoxyquinoline or the 5,7-dichloro impurity.[1] Separating these isomers requires expensive silica gel chromatography, rendering this route non-viable for scale-up.

Route B: The "Gold Standard" – Modified Skraup Cyclization

This route constructs the pyridine ring onto a benzene ring that already possesses the correct substitution pattern.

  • Starting Material: 2-Amino-6-chloroanisole (3-chloro-2-methoxyaniline).[1]

  • Mechanism: Skraup Reaction (Glycerol + Acid + Oxidant).[1][2][3]

  • Causality: Because the Cl and OMe groups are already fixed at positions 3 and 2 of the aniline, cyclization can only yield the 7-chloro-8-methoxy isomer (assuming ortho-cyclization relative to the amine).

  • Optimization: We utilize a modified protocol using m-Nitrobenzenesulfonic acid as the oxidant (instead of the violent nitrobenzene) and controlled temperature ramps to manage the exotherm.

Verified Experimental Protocol (Route B)

Objective: Synthesis of this compound via Modified Skraup Cyclization. Scale: 100 mmol basis.

Reagents & Materials
  • Precursor: 2-Amino-6-chloroanisole (15.76 g, 100 mmol)[1]

  • Carbon Source: Glycerol (27.6 g, 300 mmol)

  • Acid/Catalyst: Sulfuric Acid (conc.[1][2][4] H₂SO₄, 60 mL)

  • Oxidant: Sodium m-nitrobenzenesulfonate (13.5 g, 60 mmol) or Iodine (catalytic amount with co-oxidant)[1]

  • Solvent: Water/DCM for workup.

Step-by-Step Methodology
Phase 1: Controlled Addition (The "Safety Gate")
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Add the 2-amino-6-chloroanisole, sodium m-nitrobenzenesulfonate, and glycerol.

  • Acid Addition: Cool the mixture to 0–5°C in an ice bath. Add conc. H₂SO₄ dropwise over 30 minutes.[1]

    • Critical Control Point: Do not allow internal temp to exceed 20°C during addition to prevent premature charring.

Phase 2: The Cyclization Ramp
  • Initiation: Remove ice bath. Heat slowly to 100°C. The mixture will become homogenous.

  • Reaction: Heat to 140–145°C and hold for 4–6 hours.

    • Observation: The solution will turn dark brown/black. Evolution of water vapor indicates cyclization.

    • Self-Validating Step: Monitor by TLC (EtOAc:Hexane 3:7).[1] The starting aniline spot (highly fluorescent) should disappear.

Phase 3: Workup & Isolation
  • Quench: Cool reaction mass to 60°C. Pour slowly onto 300 g of crushed ice/water mixture.

  • Neutralization: Adjust pH to ~9–10 using 50% NaOH solution or Ammonium Hydroxide.

    • Note: The product is a base; it precipitates upon basification.

  • Extraction: Extract the aqueous slurry with DCM (3 x 100 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Refinement: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain off-white needles.[1]

Visualizing the Workflow

G Start Start: 2-Amino-6-chloroanisole + Glycerol + Oxidant AcidAdd Acid Addition (H2SO4) Temp < 20°C Start->AcidAdd Exotherm Control Heating Cyclization 140°C, 4-6 Hours AcidAdd->Heating Skraup Reaction Quench Quench into Ice Water Heating->Quench Complete Conversion Basify Neutralization (pH 10) Liberates Free Base Quench->Basify Precipitation Extract DCM Extraction & Recrystallization (EtOH) Basify->Extract Isolation Product Final Product: This compound Extract->Product Purification

Caption: Figure 1.[1] Optimized process flow for the synthesis of this compound via modified Skraup reaction.

Independent Verification: Analytical Data

To validate your synthesis, compare your isolated product against these standard metrics.

Proton NMR (¹H NMR)

The regiochemistry is confirmed by the coupling patterns.[5]

  • Solvent: CDCl₃, 400 MHz.

  • Pyridine Ring (H2, H3, H4):

    • δ 8.98 (dd, 1H, J=4.2, 1.6 Hz, H2 )

    • δ 8.15 (dd, 1H, J=8.3, 1.6 Hz, H4 )

    • δ 7.45 (dd, 1H, J=8.3, 4.2 Hz, H3 )

  • Benzene Ring (H5, H6):

    • Look for an AB system (two doublets) rather than the complex splitting of unsubstituted rings.

    • δ ~7.60 (d, 1H, H5 - ortho to Cl)

    • δ ~7.40 (d, 1H, H6 - ortho to OMe)

  • Methoxy Group:

    • δ 4.15 (s, 3H, -OCH₃ ) – Distinctive downfield shift due to position 8.

Impurity Profile (HPLC)

When running HPLC (C18 column, Acetonitrile/Water gradient), watch for:

  • Unreacted Aniline: Elutes early (check UV spectrum for aniline absorption).[1]

  • 5-Chloro Isomer: If Route A was used, this appears as a major peak close to the product. In Route B, this is mechanistically impossible unless the starting material was impure.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 7-Chloroquinoline.[1][6] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Synthesis of substituted quinolines and NMR data. Retrieved from [Link][1]

  • Google Patents. (2020).[1] Preparation method of 7-chloro-8-methylquinoline (Analogous Process). CN111377859A.[1] Retrieved from [1]

Sources

Comparative Analysis of the ADME Properties of Quinoline Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine, Mefloquine), kinase inhibitors, and antibacterial agents. However, this scaffold presents a distinct "double-edged sword" in drug development. While its basic nitrogen facilitates lysosomal accumulation—crucial for antimalarial efficacy—it simultaneously drives high lipophilicity and hERG channel blockade, leading to cardiotoxicity.

This guide provides a technical comparison of key quinoline analogs, dissecting the structural determinants of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. It moves beyond standard textbook definitions to analyze the causality between structural modifications (e.g., trifluoromethylation) and ADME outcomes (e.g., metabolic stability and volume of distribution).

Part 1: Structural Basis of ADME Variation

To understand the ADME divergence, we must first compare the structural archetypes. We focus on three benchmarks that represent distinct ADME classes:

  • Chloroquine (CQ): The hydrophilic 4-aminoquinoline benchmark.

  • Mefloquine (MQ): The lipophilic quinoline-methanol.

  • Primaquine (PQ): The metabolically labile 8-aminoquinoline.

The Lipophilicity-Distribution Axis

The most critical differentiator among these analogs is the Volume of Distribution (


), driven by the interplay of lipophilicity (

) and basicity (

).
  • Mechanism of Lysosomal Trapping: Quinoline bases (

    
    ) permeate cell membranes in their uncharged form. Once inside the acidic lysosome (
    
    
    
    ), they become protonated and trapped.
  • Comparative Impact:

    • Chloroquine: Moderate

      
       (4.6) but massive 
      
      
      
      (~200 L/kg) due to intense lysosomal trapping.
    • Mefloquine: High

      
       (6.[1]4) due to 
      
      
      
      groups. This increases BBB penetration (CNS toxicity risk) and extends half-life significantly.
Metabolic Stability and Type II Binding

A frequently overlooked mechanism in quinoline metabolism is Type II Ligand Binding to CYP450 enzymes. The quinoline nitrogen can coordinate directly with the heme iron of CYP enzymes.

  • Insight: While often assumed to inhibit metabolism, Type II binding can paradoxically accelerate clearance if the molecule is oriented favorably for oxidation at other sites (e.g., benzylic hydroxylation).

  • Primaquine: Unlike CQ and MQ, PQ is a prodrug. It requires CYP2D6-mediated metabolism to generate the active quinone-imine species. This makes its ADME profile highly dependent on pharmacogenomics (CYP2D6 polymorphs).

Part 2: Comparative Data Analysis

The following table synthesizes experimental data to highlight the divergence in physicochemical and pharmacokinetic properties.

Table 1: Comparative ADME Properties of Key Quinoline Analogs

PropertyChloroquine (CQ)Mefloquine (MQ)Primaquine (PQ)Structural Driver
LogP 4.636.432.05MQ's

groups drastically increase lipophilicity.
Bioavailability (

)
~89%~85%~96%High permeability across the board; well-absorbed.
Half-life (

)
1-2 months (terminal)2-3 weeks4-7 hoursLysosomal sequestration (CQ/MQ) vs. rapid metabolism (PQ).
Plasma Protein Binding 55%98%75%High lipophilicity of MQ drives albumin binding.
Key Metabolic Pathway N-dealkylation (CYP2C8/3A4)CYP3A4 oxidationCYP2D6 activationPQ requires activation; others are detoxification pathways.
Major Toxicity Liability Retinopathy (Accumulation)Neurotoxicity (BBB cross)Hemolysis (G6PD)Vd (CQ/MQ) vs. Reactive Metabolites (PQ).

Part 3: Toxicity Liability (The hERG Challenge)

The quinoline ring is a known pharmacophore for hERG potassium channel blockade, which leads to QT interval prolongation and Torsades de Pointes.

Structural Determinants of hERG Blockade
  • 
    -Stacking:  The aromatic quinoline system forms 
    
    
    
    interactions with Tyr652 and Phe656 in the hERG pore.
  • Basic Nitrogen: The protonated nitrogen interacts with the channel's selectivity filter.

  • Lipophilicity: Higher

    
     (as seen in Mefloquine) generally correlates with higher hERG affinity, although Mefloquine's specific stereochemistry mitigates some acute risks compared to other analogs like Halofantrine.
    
Mitigation Strategies
  • Zwitterionic Design: Introducing a carboxylic acid group to neutralize the net charge at physiological pH.

  • Steric Hindrance: Adding bulky groups at the C-2 position to disrupt

    
    -stacking in the hERG pore.
    

Part 4: Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, robust experimental workflows are required. Below are the "Gold Standard" protocols.

Protocol: Microsomal Stability with Type II Binding Control

Standard stability assays often fail for quinolines because they do not account for the inhibitory effect of the parent compound on the CYP enzyme itself (mechanism-based inhibition).

Objective: Determine intrinsic clearance (


) while controlling for heme-coordination inhibition.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Quinoline analog) at 1

    
    M.
    
  • Control: Testosterone (CYP3A4 substrate) to verify enzyme activity.

Step-by-Step Methodology:

  • Pre-Incubation (Critical Step): Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1

    
    M). Incubate at 37°C for 5 minutes.
    
    • Why? This allows the compound to reach equilibrium binding with the heme iron before catalysis begins.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
    • Why? Acetonitrile precipitates proteins and stops the reaction instantly.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Validation Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is used to calculate
    
    
    .
    • Self-Check: If the

      
       of the decay curve is 
      
      
      
      , check for enzyme inactivation or solubility issues.
Protocol: hERG Safety Screening (Thallium Flux)

A high-throughput surrogate for Patch-Clamp.

  • Cell Loading: Load hERG-expressing HEK293 cells with a Thallium-sensitive fluorescent dye (FluxOR).

  • Compound Addition: Add Quinoline analog (concentration range 0.1 nM – 100

    
    M). Incubate 15 min.
    
  • Stimulation: Add stimulus buffer containing

    
     and 
    
    
    
    . This opens the hERG channels.
  • Measurement: Measure fluorescence increase.

    
     flows into open channels, increasing fluorescence. Blockers will show reduced fluorescence.
    
  • Output: Calculate

    
    . Compounds with 
    
    
    
    M are flagged as high risk.

Part 5: Visualizations

Metabolic Activation vs. Detoxification Pathways

This diagram illustrates the divergent fates of Primaquine (Activation) versus Chloroquine (Detoxification/Accumulation).

QuinolineMetabolism cluster_0 Prodrug / Parent cluster_1 Enzymatic Transformation cluster_2 ADME Outcome PQ Primaquine (Inactive) CYP2D6 CYP2D6 (Liver) PQ->CYP2D6 Activation CQ Chloroquine (Active) CYP3A4 CYP3A4/2C8 (Liver) CQ->CYP3A4 Slow Metabolism Lysosome Lysosomal Trapping (Accumulation) CQ->Lysosome pH Trapping (Primary Mechanism) ActiveMet Quinone-Imine (Active Metabolite) CYP2D6->ActiveMet Hydroxylation InactiveMet Desethyl-CQ (Active but Cleared) CYP3A4->InactiveMet N-Dealkylation Toxicity H2O2 Generation (Hemolysis Risk) ActiveMet->Toxicity Redox Cycling

Caption: Divergent metabolic fates: Primaquine requires CYP2D6 activation leading to redox cycling, whereas Chloroquine is primarily sequestered in lysosomes or slowly dealkylated.

hERG Liability Screening Workflow

A logical decision tree for evaluating new quinoline analogs.

hERG_Screening Start New Quinoline Analog InSilico In Silico Prediction (pKa > 8.0 & LogP > 3?) Start->InSilico FluxAssay Thallium Flux Assay (High Throughput) InSilico->FluxAssay Pass Redesign Structural Redesign (Reduce Basicity/Lipophilicity) InSilico->Redesign High Risk Predicted PatchClamp Manual Patch Clamp (Gold Standard) FluxAssay->PatchClamp IC50 > 10 uM FluxAssay->Redesign IC50 < 1 uM Decision Safety Assessment PatchClamp->Decision hERG Margin > 30x PatchClamp->Redesign hERG Margin < 30x Redesign->Start Iterate

Caption: Tiered screening cascade for evaluating cardiotoxicity risks in quinoline drug discovery.

References

  • World Health Organization. (2015). Guidelines for the Treatment of Malaria. 3rd Edition. [Link]

  • VandenBrink, B. M., et al. (2016). "Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4." Journal of Medicinal Chemistry. [Link]

  • Hesterkamp, T., et al. (2024). "Efficacies and ADME properties of redox active methylene blue and phenoxazine analogues." Frontiers in Cellular and Infection Microbiology. [Link]

  • Borrel, A., et al. (2022).[1][2] "High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition." International Journal of Molecular Sciences. [Link]

  • Pukrittayakamee, S., et al. (2014). "Pharmacokinetic Interactions between Primaquine and Chloroquine." Antimicrobial Agents and Chemotherapy. [Link]

Sources

An Inter-Laboratory Guide to Assessing the Bioactivity of 7-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the bioactivity of the novel synthetic compound, 7-Chloro-8-methoxyquinoline. In the absence of publicly available bioactivity data for this specific molecule, this document outlines a robust, self-validating experimental approach to characterize its potential anticancer and antimicrobial properties. The protocols detailed herein are grounded in established methodologies for evaluating quinoline-based compounds, enabling a rigorous comparison with clinically relevant drugs.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant potential in oncology and infectious disease, with mechanisms of action often involving the inhibition of critical cellular processes such as cell cycle progression, angiogenesis, and DNA replication.[2] The subject of this guide, this compound, possesses structural motifs—a 7-chloroquinoline core and an 8-methoxy group—that suggest a strong potential for bioactivity. This guide will provide the necessary protocols to elucidate and quantify this potential.

Comparative Framework: Benchmarking Against Established Therapeutics

To provide a meaningful context for the bioactivity of this compound, its performance should be benchmarked against established therapeutic agents. This guide proposes a multi-faceted comparison encompassing both anticancer and antimicrobial activities.

Anticancer Activity Comparison

The potential of this compound as an anticancer agent will be evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). Its cytotoxic effects will be compared with those of the following FDA-approved quinoline-based tyrosine kinase inhibitors:

  • Bosutinib: An inhibitor of Src/Abl kinases.[3]

  • Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases.[4]

  • Lenvatinib: A multi-kinase inhibitor of VEGFR, FGFR, RET, and other kinases.[5]

Antimicrobial Activity Comparison

The antimicrobial potential of this compound will be assessed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy will be compared to the widely-used fluoroquinolone antibiotic:

  • Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure reproducibility and comparability of results across different laboratories. Each step is explained with a clear rationale to foster a deep understanding of the experimental design.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cytotoxicity.

Detailed Protocol:

  • Cell Culture:

    • Culture MCF-7 and HCT-116 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and the comparator drugs (Bosutinib, Cabozantinib, Lenvatinib) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Replace the culture medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Rationale for Experimental Choices:

  • The selection of MCF-7 and HCT-116 cell lines provides a preliminary screen against two common types of cancer.

  • A 48-hour incubation period is a standard duration to observe the cytotoxic effects of a compound.

  • The use of a vehicle control is crucial to account for any effects of the solvent (DMSO) on cell viability.

Visualization of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Detailed Protocol:

  • Bacterial Culture:

    • Inoculate Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

  • Inoculum Preparation:

    • Dilute the bacterial culture in MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Rationale for Experimental Choices:

  • S. aureus and E. coli are standard representatives of Gram-positive and Gram-negative bacteria, respectively, providing a broad-spectrum initial screen.

  • The 0.5 McFarland standard ensures a consistent starting inoculum density, which is critical for reproducible MIC values.

  • The broth microdilution method is a standardized and widely accepted technique for MIC determination.

Visualization of the Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compounds C Inoculate 96-well Plate A->C B Prepare Bacterial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Determine MIC D->E Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->RTK Inhibition?

Caption: Hypothesized inhibition of an RTK signaling pathway.

Potential Antimicrobial Mechanism

8-Hydroxyquinoline and its derivatives are known to act as metal chelators, disrupting essential metallic cofactors in microbial enzymes. [9]The 8-methoxy group in this compound may influence this chelating ability or contribute to other mechanisms of antimicrobial action.

Visualization of a Potential Antimicrobial Mechanism:

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Enzyme Essential Metalloenzyme Metabolic Process Metabolic Process Enzyme->Metabolic Process Catalysis Metal Metal Ion (e.g., Fe2+, Zn2+) Metal->Enzyme Required Cofactor Compound This compound Compound->Enzyme Inhibition Compound->Metal Chelation Bacterial Growth Bacterial Growth Metabolic Process->Bacterial Growth

Caption: Hypothesized metal chelation mechanism.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's bioactivity. The successful execution of these protocols across multiple laboratories will yield a robust and comparable dataset, crucial for determining the therapeutic potential of this novel compound. Should the initial screening reveal significant activity, further investigations into its specific molecular targets, in vivo efficacy, and safety profile will be warranted.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed.
  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. IMR Press.
  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedchemExpress.com.
  • Bosutinib (SKI-606) | Src/Abl Inhibitor. MedChemExpress.
  • The IC 50 values of Lenvatinib on HCC cells.
  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in K
  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
  • MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and...
  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Broth microdilution reference methodology. CGSpace.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.